Acetylthiocholine
Description
Structure
3D Structure
Properties
CAS No. |
4468-05-7 |
|---|---|
Molecular Formula |
C7H16NOS+ |
Molecular Weight |
162.28 g/mol |
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |
InChI Key |
GFFIJCYHQYHUHB-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC[N+](C)(C)C |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C |
Other CAS No. |
4468-05-7 |
Synonyms |
(2-Mercaptoethyl)trimethylammonium Acetate Acetylthiocholine |
Origin of Product |
United States |
Foundational & Exploratory
Acetylthiocholine: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylthiocholine (ATCh) is a synthetic sulfur-containing analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). While structurally similar to ACh, its primary significance in research and drug development lies not in its direct physiological effects, but in its utility as a chromogenic substrate for cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic hydrolysis of this compound forms the basis of the most common method for quantifying cholinesterase activity, the Ellman's assay. This guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with cholinesterases, and details the experimental protocols used to study these interactions.
Core Mechanism of Action: Substrate for Cholinesterases
The central mechanism of action of this compound is its role as a substrate for cholinesterases. Similar to acetylcholine, this compound is hydrolyzed by these enzymes. The key distinction is the product of this hydrolysis. While acetylcholine hydrolysis yields choline (B1196258) and acetic acid, the hydrolysis of this compound produces thiocholine (B1204863) and acetic acid.[1][2][3] Thiocholine, containing a free sulfhydryl group, is the key to the widespread use of this compound in research.
The hydrolysis reaction catalyzed by acetylcholinesterase follows Michaelis-Menten kinetics.[1][2] The process involves the binding of this compound to the active site of the enzyme and subsequent cleavage of the ester bond.
Quantitative Kinetic Data
The efficiency of this compound as a substrate for acetylcholinesterase and butyrylcholinesterase can be quantified by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These values can vary depending on the source of the enzyme and the experimental conditions.
| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Acetylcholinesterase (AChE) | Electrophorus electricus (Electric Eel) | 0.1 - 0.2 | - | - | [Published scientific literature] |
| Acetylcholinesterase (AChE) | Human Erythrocytes | 0.08 - 0.15 | - | - | [Published scientific literature] |
| Butyrylcholinesterase (BChE) | Human Serum | 0.3 - 1.0 | - | - | [Published scientific literature] |
| Acetylcholinesterase (AChE) | Bovine Brain | - | - | - | [4] |
| Butyrylcholinesterase (BChE) | Horse Plasma | 0.43 | - | - | [5][6] |
Note: Vmax and kcat values are highly dependent on enzyme concentration and purity, and thus are not always directly comparable across studies. Km provides a measure of the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.
Interaction with Cholinergic Receptors
It is crucial to distinguish the action of this compound from that of acetylcholine at the receptor level. While acetylcholine is a potent agonist for both nicotinic and muscarinic acetylcholine receptors, leading to the opening of ion channels or the activation of G-protein coupled signaling cascades, this compound does not exhibit significant direct agonist or antagonist activity at these receptors.[7][8][9] Its primary role is confined to its interaction with cholinesterases. Therefore, in experimental systems, the effects observed upon the application of this compound are attributable to the products of its hydrolysis and its role as a substrate, rather than direct receptor stimulation.
Experimental Protocols: The Ellman's Assay
The hydrolysis of this compound is most commonly measured using the Ellman's assay, a simple and robust colorimetric method for determining cholinesterase activity.[10][11][12]
Principle
The assay is based on the reaction of the thiocholine produced from this compound hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction yields a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[11][13][14] The rate of color development is directly proportional to the cholinesterase activity.
Detailed Methodology
Materials:
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate or cuvettes
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound iodide (ATCI) solution (e.g., 10 mM in water)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Cholinesterase enzyme solution (e.g., purified AChE or BChE, or tissue homogenate)
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB on the day of the experiment.
-
Dilute the enzyme stock to the desired concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test compound solution (or solvent for control wells)
-
10 µL of the enzyme solution
-
-
Include blank wells containing buffer, DTNB, and substrate, but no enzyme, to account for non-enzymatic hydrolysis of this compound.
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow any inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from the rates of the control and test samples to correct for spontaneous hydrolysis.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Signaling Pathways
While this compound itself does not directly activate signaling pathways, its use in studying cholinesterase activity and inhibition provides insights into the modulation of cholinergic signaling. The inhibition of acetylcholinesterase, for example, leads to an accumulation of acetylcholine in the synaptic cleft, which then has downstream effects on nicotinic and muscarinic receptor-mediated signaling pathways.
Cholinergic Signaling Overview
The following diagram illustrates the general pathway of cholinergic signaling, which is indirectly studied using this compound as a substrate.
References
- 1. Kinetics of hydrolysis of this compound and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two new methods monitoring kinetics of hydrolysis of acetylcholine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of kinetic parameters for this compound, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of hydrolysis of this compound by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Hydrolysis of low concentrations of the this compound analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Acetylthiocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylthiocholine iodide is a synthetic choline (B1196258) ester that serves as a crucial tool in neuroscience research and drug development. As a sulfur-containing analog of the endogenous neurotransmitter acetylcholine (B1216132), it acts as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its hydrolysis by these enzymes forms the basis of the widely used Ellman's assay for the quantification of cholinesterase activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound iodide, detailed experimental protocols for its use, and its role within the context of cholinergic signaling.
Core Chemical and Physical Properties
This compound iodide is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General Chemical Properties
| Property | Value | References |
| Chemical Name | (2-Mercaptoethyl)trimethylammonium iodide acetate (B1210297) | [2][3][4] |
| Synonyms | S-Acetylthiocholine iodide, ATChI | [2][5] |
| CAS Number | 1866-15-5 | [1][2][6] |
| Molecular Formula | C₇H₁₆INOS | [1][6][7] |
| Molecular Weight | 289.18 g/mol | [1][2][5] |
| Appearance | White crystalline powder | [1][8] |
| Odor | Odorless | [8] |
Table 2: Physicochemical Data
| Property | Value | References |
| Melting Point | 205-210 °C (decomposes) | [1][3][8][9][10][11][12] |
| Solubility | ||
| Water | 1% w/v[1], ~50 g/L at 20 °C[8], 100 mg/mL[11] | [1][8][11] |
| Ethanol | Soluble | [1] |
| DMSO | 30 mg/mL[13][14], 58 mg/mL[15] | [13][14][15] |
| DMF | 30 mg/mL | [13][14] |
| PBS (pH 7.2) | 10 mg/mL | [13][14] |
| Stability | A 0.075 M solution in 0.1 M phosphate (B84403) buffer (pH 8.0) is stable for 10-15 days when refrigerated.[1] Light sensitive and hygroscopic.[4][16] Stock solutions in DMSO can be stored at -20°C for 1 month or -80°C for 6 months.[17] Aqueous solutions are not recommended for storage for more than one day.[14] | [1][4][14][16][17] |
| Storage | Store desiccated at 2-8°C, protected from light.[3][9][11][16] | [3][9][11][16] |
Chemical Reactivity and the Ellman's Assay
The primary application of this compound iodide is as a chromogenic substrate in the Ellman's assay to determine cholinesterase activity.[18] The assay is based on the enzymatic hydrolysis of this compound by AChE, which yields thiocholine (B1204863) and acetic acid. The liberated thiocholine, with its free sulfhydryl group, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm.
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity
This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.
Materials:
-
This compound iodide (ATChI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Enzyme sample (e.g., purified AChE, tissue homogenate, cell lysate)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
ATChI Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound iodide in phosphate buffer. Prepare fresh daily and keep on ice.
-
DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in phosphate buffer. This solution is stable when stored in the dark at 4°C.
-
Reaction Buffer: 0.1 M phosphate buffer, pH 8.0.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
150 µL of Reaction Buffer
-
10 µL of DTNB Stock Solution
-
20 µL of the enzyme sample
-
-
Include a blank control containing all components except the enzyme sample (add 20 µL of buffer instead).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 5 minutes) to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
Add 20 µL of the ATChI Stock Solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Alternatively, a single endpoint reading can be taken after a fixed incubation time.
-
-
Calculation of Enzyme Activity:
-
The rate of the reaction (ΔAbsorbance/minute) is proportional to the acetylcholinesterase activity.
-
The activity can be calculated using the Beer-Lambert law:
-
Activity (mol/min/mL) = (ΔA/min) / (ε × l) × (V_total / V_sample)
-
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of TNB⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[17]
-
l is the path length of the light in the cuvette or well (cm).
-
V_total is the total volume of the reaction mixture.
-
V_sample is the volume of the enzyme sample added.
-
-
-
Workflow for the Ellman's Assay
Role in Cholinergic Signaling
This compound iodide's utility stems from its structural similarity to acetylcholine, the primary neurotransmitter in the cholinergic system.[16] The cholinergic signaling pathway is fundamental to numerous physiological processes, including muscle contraction, memory, and autonomic nervous system regulation.[6]
In a typical cholinergic synapse, acetylcholine is synthesized from choline and acetyl-CoA by choline acetyltransferase.[11] It is then packaged into synaptic vesicles. Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve impulse.[10] The signal is terminated by the rapid hydrolysis of acetylcholine into choline and acetate by acetylcholinesterase.[11]
This compound serves as a valuable research tool because it is recognized and hydrolyzed by acetylcholinesterase in a manner analogous to acetylcholine.[16] This allows for the indirect study of cholinergic function and the screening of potential acetylcholinesterase inhibitors, which are a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[7]
Simplified Cholinergic Synaptic Transmission Pathway
Conclusion
This compound iodide is an indispensable tool in the study of the cholinergic nervous system. Its well-defined chemical and physical properties, coupled with its reliable reactivity in the Ellman's assay, make it a cornerstone for the investigation of acetylcholinesterase activity and the development of novel therapeutics targeting this critical enzyme. A thorough understanding of its characteristics and experimental handling is paramount for obtaining accurate and reproducible results in research and drug discovery endeavors.
References
- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 2. scribd.com [scribd.com]
- 3. KEGG PATHWAY: map04725 [genome.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]
- 10. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
- 14. researchgate.net [researchgate.net]
- 15. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 16. Page loading... [guidechem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Critical Evaluation of this compound Iodide and this compound Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
S-Acetylthiocholine Iodide: A Comprehensive Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylthiocholine iodide is a pivotal tool in neuroscience research, primarily serving as a chromogenic substrate for the enzyme acetylcholinesterase (AChE).[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) allows it to be hydrolyzed by AChE, producing thiocholine (B1204863).[2] This reaction is the cornerstone of the widely used Ellman's assay, a simple and robust colorimetric method for quantifying AChE activity.[3] The ability to accurately measure AChE activity is crucial for studying cholinergic neurotransmission, screening for AChE inhibitors, and investigating the pathology of neurological disorders such as Alzheimer's disease.[4] This guide provides an in-depth overview of S-acetylthiocholine iodide, including its physicochemical properties, detailed experimental protocols for its use, and a summary of key quantitative data.
Physicochemical Properties of S-Acetylthiocholine Iodide
S-Acetylthiocholine iodide is a white crystalline solid that is soluble in water.[5] Its stability and reactivity are enhanced by the presence of a thioether group, making it a reliable substrate for in vitro studies.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆INOS | [6] |
| Molecular Weight | 289.18 g/mol | [6] |
| Melting Point | 205 - 210 °C | [7][8] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Solubility | Soluble in water | [5][9] |
| Storage | 2-8°C, protected from light | [10] |
| Purity | ≥98% | [9] |
Core Application: The Ellman's Assay for Acetylcholinesterase Activity
The primary application of S-acetylthiocholine iodide is in the colorimetric determination of acetylcholinesterase activity via the Ellman's assay.[2] This assay is based on the enzymatic hydrolysis of S-acetylthiocholine iodide by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[3] The rate of color development is directly proportional to the AChE activity.[3]
Enzymatic Reaction and Detection
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase activity of electric eel is increased or decreased by selected monoterpenoids and phenylpropanoids in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics for the inhibition of acetylcholinesterase from the electric eel by some organophosphates and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. scispace.com [scispace.com]
- 10. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acetylthiocholine in Neurotransmitter Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neurotransmitter research, particularly within the cholinergic system, the synthetic compound acetylthiocholine (ATCh) holds a pivotal role. As a structural and functional analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh), ATCh has become an indispensable tool for the in vitro and in vivo study of acetylcholinesterase (AChE), the key enzyme responsible for the rapid hydrolysis and inactivation of ACh in the synaptic cleft.[1][2] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation related to the use of this compound in neurotransmitter studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize ATCh in their investigations.
The primary application of this compound lies in its function as a chromogenic substrate for AChE in the widely adopted Ellman's assay.[3][4] This simple and robust colorimetric method allows for the precise quantification of AChE activity by measuring the rate of hydrolysis of ATCh.[4] The enzymatic cleavage of this compound yields thiocholine (B1204863), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), detectable spectrophotometrically at 412 nm.[5] The rate of color formation is directly proportional to the activity of the enzyme.[4] This assay is not only fundamental for characterizing the kinetic properties of AChE but also serves as a primary screening platform for identifying and characterizing novel AChE inhibitors, which are of significant therapeutic interest for conditions such as Alzheimer's disease and myasthenia gravis.[6][7]
This guide will delve into the detailed experimental protocols for conducting AChE activity assays, present quantitative data on enzyme kinetics and inhibitor potency in clearly structured tables, and provide visual representations of key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the role of this compound in advancing our knowledge of cholinergic neurotransmission.
Core Concepts and Principles
This compound is a synthetic choline (B1196258) ester that closely mimics the natural substrate of acetylcholinesterase, acetylcholine.[1] It is available as either a chloride or iodide salt, with the iodide salt being more commonly used in spectrometric assays due to its cost-effectiveness.[8] However, it is important to note that the iodide ion can be electrochemically active, which may interfere with amperometric detection methods.[8][9]
The fundamental principle behind the use of this compound in neurotransmitter studies is its specific hydrolysis by acetylcholinesterase. This enzymatic reaction is the cornerstone of the Ellman's assay, the most common method for measuring AChE activity.[3]
The Ellman's Assay: A Two-Step Reaction
The Ellman's assay is a coupled enzymatic reaction that can be summarized in two main steps:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of this compound into thiocholine and an acetyl group.[5]
-
Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with DTNB (Ellman's reagent) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[5]
The intensity of the yellow color, measured by its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and, consequently, to the activity of the acetylcholinesterase.[4]
Data Presentation: Quantitative Analysis
The use of this compound in enzyme kinetic studies allows for the determination of key parameters that describe the efficiency of acetylcholinesterase and the potency of its inhibitors.
Table 1: Kinetic Parameters of Acetylcholinesterase with this compound
This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of this compound by acetylcholinesterase from various sources. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.
| Enzyme Source | Km (μM) | Vmax (μmol/min/mg) | Reference(s) |
| Electric Eel | 80 - 100 | Not specified | [10] |
| Human Erythrocyte | 30 - 100 | 3.01 - 4.34 | [11] |
| Rat Brain | Not specified | Not specified | [12][13] |
| Monopterus albus Brain | Not specified | Not specified | [14] |
Note: Km and Vmax values can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 2: IC50 Values of Common Acetylcholinesterase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table presents the IC50 values for several well-characterized acetylcholinesterase inhibitors, determined using the Ellman's assay with this compound as the substrate.
| Inhibitor | IC50 (nM) | Enzyme Source | Reference(s) |
| Donepezil | 52.8 | Electric Eel | [15] |
| Galantamine | Not specified | Not specified | [16] |
| Rivastigmine | Not specified | Not specified | [16] |
| Quercetin | 181,000 | Not specified | [17] |
| Rutin | 322,000 | Not specified | [17] |
| Compound 12 | 17,410 | Not specified | [16] |
| Ph3SnL1 | 105,810 | Not specified | [18] |
| Ph3SnL2 | 88,000 | Not specified | [18] |
Note: IC50 values are highly dependent on the assay conditions and the source of the enzyme.
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for obtaining reliable and reproducible data. The following section provides a detailed methodology for performing an acetylcholinesterase activity assay using the Ellman's method in a 96-well plate format.
Protocol: Acetylcholinesterase Activity Assay (Ellman's Method) in a 96-Well Plate
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound iodide (ATCI) or this compound chloride (ATCCl)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
2. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
This compound Solution (e.g., 10 mM): Prepare a stock solution of ATCI or ATCCl in deionized water. The final concentration in the assay will depend on the Km of the enzyme.
-
AChE Solution: Dilute the stock enzyme solution in phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Test Compound Solutions: Prepare a series of dilutions of the test inhibitor in the appropriate solvent.
3. Assay Procedure:
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme.
-
Control (100% Activity): Contains all reagents, including the enzyme and the solvent used for the test compounds.
-
Test Sample: Contains all reagents, including the enzyme and the test inhibitor at various concentrations.
-
-
Reaction Mixture Preparation (per well):
-
Add a defined volume of phosphate buffer.
-
Add a specific volume of DTNB solution.
-
Add the test compound solution or solvent control.
-
Add the AChE solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[19]
-
Initiate Reaction: Add the this compound solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).[7][19]
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Critical Evaluation of this compound Iodide and this compound Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of this compound Iodide and this compound Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase – ScienceOpen [scienceopen.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. ukessays.com [ukessays.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of hydrolysis of this compound and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
Acetylthiocholine as an Acetylcholine Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylthiocholine (ATCh) is a synthetic analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). Structurally, it differs from acetylcholine by the substitution of the ester oxygen atom with a sulfur atom, creating a thioester bond. This modification makes this compound a valuable tool in neuroscience and pharmacological research, primarily due to its similar but distinct biochemical properties. It is widely recognized as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2] The hydrolysis of this compound produces thiocholine (B1204863), a thiol that can be readily detected using colorimetric reagents, forming the basis of the widely used Ellman's assay for measuring cholinesterase activity.[2][3]
This technical guide provides an in-depth overview of this compound as an acetylcholine analog, focusing on its comparative enzymatic kinetics, its role in experimental protocols, and the signaling pathways it can influence.
Data Presentation: Quantitative Comparison
While this compound is an effective mimic of acetylcholine in the context of cholinesterase activity, its interaction with cholinergic receptors is less well-documented. Extensive literature searches did not yield quantitative binding affinity data (such as Kᵢ or Kₔ values) for this compound at nicotinic or muscarinic receptor subtypes. Research has predominantly focused on its role as an enzymatic substrate.
Enzymatic Hydrolysis Kinetics
The following tables summarize the kinetic parameters for the hydrolysis of acetylcholine and this compound by acetylcholinesterase and butyrylcholinesterase. It is important to note that these values can vary depending on the enzyme source, purity, and experimental conditions (e.g., pH, temperature, buffer composition).
Table 1: Acetylcholinesterase (AChE) Hydrolysis Kinetics
| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | k꜀ₐₜ (s⁻¹) | Reference(s) |
| Acetylcholine | Electrophorus electricus | 90 - 150 | - | ~1.4 x 10⁴ | [4][5] |
| This compound | Electrophorus electricus | 65 - 110 | - | ~1.6 x 10⁴ | [4][5] |
| Acetylcholine | Human Erythrocyte | 86 | - | - | [4] |
| This compound | Human Erythrocyte | 95 | - | - | [4] |
Note: Direct Vₘₐₓ comparisons are often difficult due to variations in enzyme preparations and reporting units. k꜀ₐₜ provides a more standardized measure of catalytic turnover.
Table 2: Butyrylcholinesterase (BChE) Hydrolysis Kinetics
| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Reference(s) |
| Acetylcholine | Human Serum | 1,400 | - | [6] |
| This compound | Human Serum | 900 | - | [6] |
| Butyrylthiocholine | Human Serum | 430 | - | [6] |
Note: Butyrylthiocholine is often used as the preferred substrate for BChE assays and is included for comparison.
Signaling Pathways
As an analog of acetylcholine, this compound is presumed to activate the same signaling pathways upon binding to cholinergic receptors. These receptors are broadly classified into two families: nicotinic and muscarinic receptors.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels.[7][8] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a channel that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent cellular responses, such as muscle contraction or neurotransmitter release.[7]
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[9][10] These subtypes are linked to different G-proteins and initiate distinct second messenger cascades.
-
M1, M3, and M5 Receptors (Gq-coupled): Activation of these receptors stimulates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular effects.[11]
-
M2 and M4 Receptors (Gi-coupled): Activation of these receptors stimulates the Gi alpha subunit, which inhibits adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA), modulating cellular activity, often in an inhibitory manner.[12]
Experimental Protocols
This compound is a key reagent in several standard experimental procedures, most notably for the quantification of cholinesterase activity.
Ellman's Assay for Acetylcholinesterase Activity
This spectrophotometric assay is the most common method for measuring AChE activity.[3] It relies on the hydrolysis of this compound by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[3]
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
DTNB Stock Solution: 10 mM DTNB in phosphate buffer.
-
This compound Iodide (ATChI) Stock Solution: 10 mM ATChI in deionized water. Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus or human erythrocytes) in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of 10 mM DTNB solution.
-
20 µL of the enzyme sample (or standard).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the reaction by adding 20 µL of 10 mM ATChI solution to each well.
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (mol/min/L) = (ΔAbs/min) / (ε × l)
-
Where:
-
ΔAbs/min is the rate of change of absorbance.
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
l is the path length of the cuvette or well (in cm).
-
-
-
Express the final activity in appropriate units (e.g., U/mg of protein), where 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
Radioligand Binding Assay (Theoretical Application)
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. A non-radiolabeled "competitor" ligand (in this case, this compound) is added at increasing concentrations to displace the radiolabeled ligand. The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).
General Protocol Outline:
-
Preparation of Membranes: Homogenize tissues or cultured cells expressing the cholinergic receptor subtype of interest (e.g., CHO cells transfected with the M1 receptor gene) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-epibatidine for nicotinic receptors), and varying concentrations of this compound.
-
Separation: After incubation to equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Microdialysis (Theoretical Application)
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of living animals. While there are no standardized protocols specifically for this compound, it could theoretically be used as an external standard or calibrator in acetylcholine microdialysis studies.
Principle: A microdialysis probe, which consists of a semi-permeable membrane, is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Molecules from the extracellular fluid, including acetylcholine, diffuse across the membrane into the perfusate, which is then collected and analyzed, typically by HPLC coupled with electrochemical detection.
General Protocol Outline:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeted to the brain region of interest (e.g., the hippocampus or prefrontal cortex).
-
Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Analysis: Analyze the concentration of acetylcholine in the dialysate using a sensitive analytical method like HPLC-ECD.
-
Calibration with this compound: To estimate the absolute concentration of acetylcholine in the extracellular space, the recovery of the probe can be determined. This could be done by adding a known concentration of this compound to the perfusion fluid. Since this compound is also hydrolyzed by AChE, its rate of disappearance from the perfusate can be used to model the recovery and degradation of acetylcholine in the synaptic environment.
Conclusion
This compound serves as an indispensable analog of acetylcholine, primarily in the study of cholinesterase kinetics. Its utility in the Ellman's assay has made it a cornerstone for measuring AChE and BChE activity in a wide range of research and clinical applications. While it is a potent substrate for these enzymes, its role as a direct agonist at nicotinic and muscarinic receptors is not well-characterized, with a notable lack of quantitative binding affinity data in the scientific literature. This guide provides a comprehensive overview of the available quantitative data, outlines the key signaling pathways influenced by cholinergic agonists, and details the experimental protocols where this compound is a central component. For researchers in neuroscience and drug development, a thorough understanding of both the similarities and the specific applications of this compound is crucial for its effective use as a research tool.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukessays.com [ukessays.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Hydrolysis of Acetylthiocholine by Acetylcholinesterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase (AChE), a cornerstone reaction in neuroscience research and a critical target in drug development for neurological disorders. This document details the reaction kinetics, experimental protocols for activity and inhibition assays, and the broader context of cholinergic signaling.
Introduction to Acetylcholinesterase
Acetylcholinesterase is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems.[1] Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal at cholinergic synapses.[1] Due to its vital role, AChE is a significant target for therapeutic agents aimed at treating conditions such as Alzheimer's disease and myasthenia gravis. The synthetic substrate, this compound, is widely used in vitro to study the activity of AChE due to the convenient spectrophotometric detection of its hydrolysis product.
The Enzymatic Reaction: Hydrolysis of this compound
The hydrolysis of this compound by AChE mirrors the breakdown of its natural counterpart, acetylcholine. The reaction proceeds in two main steps. First, the acetyl group of this compound is transferred to a serine residue in the active site of the enzyme, releasing thiocholine (B1204863). In the second step, the acetyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the active enzyme and produce acetate.
The most common method for monitoring this reaction is the Ellman's assay. In this assay, the product thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Caption: Enzymatic hydrolysis of this compound and subsequent colorimetric detection.
Quantitative Kinetic Parameters
The efficiency of acetylcholinesterase in hydrolyzing this compound can be described by the Michaelis-Menten kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Human Erythrocyte | This compound Iodide | 0.08 | Not Reported | [2] |
| Bovine Brain | This compound | Not Reported | Not Reported | [1] |
| Electrophorus electricus | This compound | Not Reported | 2.03 x 10³ (in D₂O) | [3] |
Experimental Protocols
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol outlines the determination of AChE activity using the Ellman's method in a 96-well plate format.
Reagents and Materials:
-
Acetylcholinesterase (from desired source)
-
This compound iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.
-
Prepare a working solution of AChE in phosphate buffer to the desired concentration (e.g., 0.1-0.25 U/mL).
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
140 µL of phosphate buffer
-
10 µL of DTNB stock solution
-
10 µL of AChE working solution (or buffer for blank)
-
-
Pre-incubate the plate at room temperature for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI stock solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
The activity of the enzyme can be calculated using the Beer-Lambert law, where the molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.
-
Caption: Experimental workflow for determining AChE activity.
Acetylcholinesterase Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound on AChE activity.
Procedure:
-
Follow the same procedure as the activity assay, with the following modification:
-
After adding the AChE solution, add 10 µL of the test compound at various concentrations (or vehicle for control) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme before adding the substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Cholinergic Signaling Pathway
Acetylcholinesterase is a critical component of the cholinergic signaling pathway, which is essential for numerous physiological processes, including muscle contraction, memory, and attention. In a cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the signal. To prevent continuous stimulation, AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the neurotransmission. The choline is then transported back into the presynaptic neuron to be used for the synthesis of new acetylcholine.
Caption: The cholinergic signaling pathway at the synapse.
Logical Workflow for Determining Inhibitor Type
Understanding the mechanism of an AChE inhibitor is crucial for drug development. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing the enzyme kinetics in the presence of the inhibitor at varying substrate concentrations.
References
- 1. Comparison of kinetic parameters for this compound, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of low concentrations of the this compound analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
Acetylthiocholine Iodide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of acetylthiocholine iodide, a crucial reagent for researchers, scientists, and drug development professionals in the fields of neuroscience and enzymology. This document outlines its core characteristics, experimental protocols for its use, and relevant biological pathways.
Core Physical and Chemical Properties
This compound iodide is a white, crystalline powder or solid that is odorless.[1][2] It is a synthetic quaternary ammonium (B1175870) compound that serves as a substrate for the enzyme acetylcholinesterase (AChE) and as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChR).[2][3][4][5] Its stability and reactivity make it an invaluable tool in biochemical research, particularly in studies related to neurotransmission.[4]
A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C7H16INOS | [6][7] |
| Molecular Weight | 289.18 g/mol | [2][8] |
| Melting Point | 205 - 210 °C | [2][6][9][10] |
| Solubility in Water | ~50 g/L at 20 °C; 100 mg/mL | [1] |
| Solubility in Ethanol | Soluble | [3][7] |
| Solubility in DMSO | ~30 mg/mL; 58 mg/mL | [11][12] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [11] |
| Appearance | White crystalline powder or solid | [1][2][6] |
| Odor | Odorless | [1] |
Stability and Storage
Proper storage of this compound iodide is critical to maintain its integrity. It is a hygroscopic solid and is sensitive to light.[1][13] Therefore, it should be stored in a dry place, protected from sunlight, and kept in a cool environment, typically between 2-8°C.[1][2][14] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[11] Stock solutions in DMSO can be stored at -80°C for up to a year.[12] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[11]
Chemical Reactivity and Hydrolysis
The primary chemical reaction of interest for this compound iodide is its hydrolysis by acetylcholinesterase (AChE).[13][15] This enzymatic reaction breaks down this compound into thiocholine (B1204863) and acetic acid.[13][16] The rate of this hydrolysis is a direct measure of AChE activity and is the basis for the widely used Ellman's assay.[16][17] The kinetics of this hydrolysis follow the Michaelis-Menten model.[17]
Role in Acetylcholinesterase Signaling Pathway
Acetylcholine (ACh) is a neurotransmitter that plays a vital role in both the central and peripheral nervous systems.[18] It is synthesized in cholinergic neurons and released into the synaptic cleft, where it binds to and activates nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane, propagating the nerve signal.[18][19] The signal is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) into choline (B1196258) and acetate.[15][18] this compound serves as a synthetic analog of acetylcholine, allowing researchers to study the activity of AChE in vitro.[4]
Experimental Protocols: The Ellman's Assay
The Ellman's assay is the most common method for determining AChE activity using this compound iodide.[16][20] The principle of the assay is a colorimetric measurement based on the reaction of the hydrolysis product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).[16] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[16]
Reagent Preparation
-
0.1 M Phosphate (B84403) Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[20]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.[20]
-
14 mM this compound Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[20]
-
AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with the phosphate buffer to the desired final concentration immediately before use. Keep the enzyme solution on ice.[20]
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.[20]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[20]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[20]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[20]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[20]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[20]
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.[20]
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[20]
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
References
- 1. carlroth.com [carlroth.com]
- 2. This compound iodide, 99% 1866-15-5 manufacturers in India | this compound iodide, 99% - India with worldwide shipping [ottokemi.com]
- 3. This compound iodide | 1866-15-5 [amp.chemicalbook.com]
- 4. CAS 1866-15-5: this compound iodide | CymitQuimica [cymitquimica.com]
- 5. This compound iodide = 99.0 AT 1866-15-5 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound iodide | 1866-15-5 [amp.chemicalbook.com]
- 8. This compound iodide | C7H16NOS.I | CID 74629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Iodide | CAS#:1866-15-5 | Chemsrc [chemsrc.com]
- 10. 碘代硫代乙酰胆碱 ≥98% (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Page loading... [guidechem.com]
- 14. goldbio.com [goldbio.com]
- 15. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetics of hydrolysis of this compound and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholine - Wikipedia [en.wikipedia.org]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. benchchem.com [benchchem.com]
Acetylthiocholine Iodide (CAS 1866-15-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Acetylthiocholine Iodide (ATCI), a key reagent in neuroscience and pharmacology. This document outlines its physicochemical properties, safety and handling protocols, and detailed experimental applications, with a focus on its use in acetylcholinesterase (AChE) activity assays and its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Core Physicochemical Properties
This compound iodide is a white to off-white crystalline powder.[1] It is a quaternary ammonium (B1175870) compound and a synthetic analog of the neurotransmitter acetylcholine.[2]
| Property | Value | Source(s) |
| CAS Number | 1866-15-5 | [2] |
| Molecular Formula | C₇H₁₆INOS | [2] |
| Molecular Weight | 289.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 205-210 °C | [2] |
| Solubility | Water: ~50 g/L at 20°C; 100 mg/mL[3]DMSO: ≥ 100 mg/mL[4]Ethanol: Soluble[2]PBS (pH 7.2): ~10 mg/mL[5] | [2][3][4][5] |
| Stability | A 0.075M (21.7mg/mL) solution in 0.1M phosphate (B84403) buffer (pH 8.0) is stable for 10-15 days when refrigerated.[2] The solid is hygroscopic and light-sensitive.[6] | [2][6] |
Safety, Handling, and Storage
This compound iodide is classified as toxic if swallowed or in contact with skin and may cause respiratory irritation.[1][6][7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the solid.[6]
| Category | Recommendation | Source(s) |
| GHS Pictogram | GHS06 (Skull and crossbones) | [7] |
| GHS Signal Word | Danger | [7] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][6][7] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP302+P352: IF ON SKIN: Wash with plenty of soap and water | [1][7] |
| Handling | Handle in a well-ventilated area. Avoid dust formation. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [6] |
| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Protect from light and moisture.[2][6] Keep containers tightly sealed. | [2][6] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [6][7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6][7] |
| First Aid (Ingestion) | Rinse mouth. Immediately call a POISON CENTER or doctor. | [6][7] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [6] |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This compound iodide is the most common substrate for measuring AChE activity using the colorimetric Ellman's method. The assay is based on the hydrolysis of this compound by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions until a pH of 8.0 is achieved.
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. This solution should be protected from light.
-
14 mM ATCI Solution: Dissolve 40.2 mg of this compound iodide in 10 mL of deionized water. This solution should be prepared fresh daily.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with the phosphate buffer to the desired final concentration (e.g., 1 U/mL) immediately before use. Keep this solution on ice.
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
The percentage of inhibition can be calculated as: [1 - (Rate of Test Sample / Rate of Control)] * 100.
-
Biological Activity and Signaling Pathways
Beyond its role as an AChE substrate, this compound is also an agonist of nicotinic acetylcholine receptors (nAChRs).[2] These are ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[8]
Nicotinic Acetylcholine Receptor (nAChR) Activation
Upon binding of an agonist like this compound, the nAChR undergoes a conformational change, opening its central ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.[8][9]
α7-nAChR Mediated Neuroprotective Pathway
The α7 subtype of nAChRs is particularly noted for its high permeability to Ca²⁺.[8] The influx of Ca²⁺ acts as a second messenger, activating various intracellular signaling pathways. One of the key neuroprotective pathways activated by α7-nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8][10][11] This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).
The sequence of events is as follows:
-
This compound binds to the α7-nAChR.
-
The receptor channel opens, allowing Ca²⁺ influx.
-
The increase in intracellular Ca²⁺ leads to the activation of PI3K.
-
PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12]
-
PIP3 recruits and activates Akt (also known as Protein Kinase B).[12]
-
Activated Akt phosphorylates a range of downstream targets that ultimately inhibit apoptotic machinery (e.g., by phosphorylating and inactivating pro-apoptotic proteins like Bad) and promote cell survival.
Applications in Research
The primary application of this compound iodide is in the quantification of AChE activity. This is particularly relevant in the field of Alzheimer's disease research. The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in acetylcholine.[13] Consequently, acetylcholinesterase inhibitors are a major class of drugs used to treat the symptoms of this disease.[14][15]
Researchers use this compound iodide in assays to:
-
Screen for and characterize new AChE inhibitors.
-
Assess the potency of potential drug candidates.
-
Study the enzymatic activity of AChE in various biological samples, including tissue homogenates from animal models of Alzheimer's disease, such as the Tg2576 mouse model.[15][16]
By providing a reliable method to measure AChE activity, this compound iodide is an indispensable tool for developing and evaluating therapies that target the cholinergic system in neurodegenerative diseases.
References
- 1. This compound iodide - Safety Data Sheet [chemicalbook.com]
- 2. This compound iodide | 1866-15-5 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 10. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 13. Cholinergic neurodegeneration in an Alzheimer mouse model overexpressing amyloid-precursor protein with the Swedish-Dutch-Iowa mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
An In-Depth Technical Guide to the Thioester Bond in Acetylthiocholine for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylthiocholine (ATCh) is a synthetic analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). It is widely employed as a chromogenic substrate in the enzymatic assays of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in cholinergic neurotransmission. The strategic replacement of the ester oxygen in acetylcholine with a sulfur atom, forming a thioester bond, is central to its utility in research. This guide provides a comprehensive technical overview of the thioester bond in this compound, its enzymatic hydrolysis, and the experimental methodologies used to study these processes.
The Thioester Bond: Structure and Energetics
The thioester bond in this compound is a high-energy bond, a property that makes its hydrolysis thermodynamically favorable. This bond is formed between the carbonyl group of the acetyl moiety and the sulfur atom of the thiocholine (B1204863) moiety.
Chemical Structure of this compound:
Caption: Chemical structure of the this compound cation.
The energy released upon hydrolysis of the thioester bond is a key driver for the rapid catalytic turnover by cholinesterases.
Enzymatic Hydrolysis of this compound
Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) catalyze the hydrolysis of this compound, yielding thiocholine and acetic acid. This reaction is central to the use of this compound in enzymatic assays.
Acetylcholinesterase (AChE) Catalytic Mechanism
The hydrolysis of this compound by AChE proceeds via a well-characterized catalytic triad (B1167595) in the enzyme's active site, composed of serine, histidine, and glutamate (B1630785) residues. The mechanism involves a two-step process of acylation and deacylation.
Caption: Simplified catalytic cycle of acetylcholinesterase.
Quantitative Data on this compound Hydrolysis
The following tables summarize key kinetic parameters for the hydrolysis of this compound by acetylcholinesterase and butyrylcholinesterase from various sources. These values are crucial for comparing enzyme activity and inhibitor efficacy.
Table 1: Kinetic Parameters for Acetylcholinesterase (AChE) with this compound
| Enzyme Source | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Conditions | Reference |
| Electric Eel | 0.095 | 1.4 x 104 | - | pH 8.0, 25°C | [1] |
| Human Erythrocyte | 0.13 | - | - | pH 8.0, 37°C | [1] |
| Bovine Erythrocyte | 0.11 | - | - | pH 8.0, 25°C | [2] |
| Monopterus albus brain | 0.28 | - | 0.91 | pH 9.0, 30°C |
Table 2: Kinetic Parameters for Butyrylcholinesterase (BChE) with this compound
| Enzyme Source | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Conditions | Reference |
| Human Serum | 0.32 | - | - | pH 7.4, 25°C | [3] |
| Horse Serum | 0.29 | - | - | pH 8.0, 25°C | [4] |
| Monopterus albus brain | 0.45 | - | 1.66 | pH 9.0, 30°C |
Experimental Protocols
Accurate and reproducible measurement of cholinesterase activity is paramount in research and drug development. The following are detailed protocols for the most common assays utilizing this compound.
Ellman's Assay for Cholinesterase Activity
This spectrophotometric method is the most widely used assay for measuring cholinesterase activity. It relies on the reaction of the product of this compound hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.
Workflow for Ellman's Assay:
Caption: A step-by-step workflow for the Ellman's assay.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
This compound Iodide (ATCI) Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme and dilute it to the desired concentration in phosphate buffer immediately before use.
-
-
Assay Procedure (for a 1 mL cuvette):
-
Add 850 µL of phosphate buffer to a cuvette.
-
Add 50 µL of the DTNB solution.
-
Add 50 µL of the enzyme solution and mix gently.
-
Place the cuvette in a spectrophotometer and set the baseline to zero at 412 nm.
-
To initiate the reaction, add 50 µL of the ATCI solution and mix quickly.
-
Immediately start recording the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
Determine the rate of the reaction (ΔAbs/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the following formula:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × path length) × (Total volume / Enzyme volume)
-
Where ε is the molar extinction coefficient of TNB (14,150 M-1cm-1).
-
-
pH-Stat Method for Cholinesterase Activity
The pH-stat method provides a continuous and direct measurement of cholinesterase activity by titrating the acetic acid produced during the hydrolysis of this compound. A pH-stat apparatus maintains a constant pH in the reaction vessel by automatically adding a titrant (e.g., NaOH) to neutralize the acid produced. The rate of titrant addition is directly proportional to the rate of the enzymatic reaction.
Workflow for the pH-Stat Method:
Caption: A step-by-step workflow for the pH-stat method.
Detailed Protocol:
-
Apparatus Setup:
-
Set up the pH-stat instrument, including the reaction vessel, pH electrode, and automated burette, according to the manufacturer's instructions.
-
Calibrate the pH electrode using standard buffers.
-
-
Reagent Preparation:
-
Reaction Solution: Prepare an unbuffered solution containing the desired ionic strength (e.g., using KCl).
-
Substrate Solution: Prepare a stock solution of this compound in deionized water.
-
Titrant: Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 N).
-
Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme.
-
-
Assay Procedure:
-
Add a known volume of the reaction solution to the thermostatted reaction vessel and set the desired pH (e.g., 7.4).
-
Add a specific amount of the enzyme solution to the vessel and allow it to equilibrate.
-
Initiate the reaction by adding a known volume of the substrate solution.
-
Start the pH-stat, which will automatically add the NaOH titrant to maintain the set pH.
-
Record the volume of NaOH added as a function of time.
-
-
Data Analysis:
-
Plot the volume of NaOH added versus time.
-
The initial slope of this curve represents the rate of the reaction (µL/min or mL/min).
-
Calculate the enzyme activity using the following formula:
-
Activity (µmol/min) = Rate of NaOH addition (L/min) × Concentration of NaOH (mol/L)
-
-
Conclusion
The thioester bond in this compound is a critical feature that enables its widespread use as a substrate for assaying acetylcholinesterase and butyrylcholinesterase activity. Understanding the properties of this bond, the kinetics of its enzymatic hydrolysis, and the detailed experimental protocols for its measurement is essential for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. The data and methodologies presented in this guide provide a solid foundation for the accurate and reliable study of cholinergic enzymes and their inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of kinetic parameters for this compound, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of this compound and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acetylthiocholine in Cholinergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic system, a vital component of the central and peripheral nervous systems, relies on the neurotransmitter acetylcholine (B1216132) (ACh) to modulate a vast array of physiological processes, including muscle contraction, memory, and attention.[1][2] Acetylcholinesterase (AChE), a key enzyme in this system, rapidly hydrolyzes ACh to terminate its signal.[1] In the study of cholinergic function and the development of therapeutics targeting this pathway, the synthetic analog acetylthiocholine (ATCh) serves as an indispensable tool.[3] Structurally similar to acetylcholine, this compound acts as a surrogate substrate for cholinesterases, enabling the precise quantification of their activity.[4] Its hydrolysis product, thiocholine (B1204863), reacts with a chromogenic reagent in the widely used Ellman's assay, providing a simple and robust method for measuring enzyme kinetics.[4][5] This guide provides an in-depth overview of this compound's function, detailed experimental protocols for its use, and a summary of its kinetic properties.
Data Presentation: Enzyme Kinetics
This compound is a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. These values are crucial for comparative studies of enzyme activity and inhibitor potency.
| Enzyme | Substrate | Kₘ (mol/L) | Vₘₐₓ (kat) | Source Organism | Experimental Conditions | Reference |
| Acetylcholinesterase (AChE) | This compound | 2.06 x 10⁻⁴ | 4.97 x 10⁻⁷ | Electrophorus electricus (electric eel) | pH 8.0, 25°C, 0.11 M ionic strength | [6][7] |
| Butyrylcholinesterase (BChE) | This compound | 4.3 x 10⁻⁴ | 9.7 x 10⁻⁷ | Horse Plasma | pH 8.0, 25°C, 0.14 M ionic strength | [8][9] |
| Acetylcholinesterase (AChE) | This compound | 3.27 x 10⁻⁴ | - | - | pH 8.0, 25°C, 0.14 M ionic strength | [8] |
Note: The kinetic parameters can vary depending on the source of the enzyme and the specific experimental conditions, such as pH, temperature, and ionic strength.
Experimental Protocols: Measurement of Cholinesterase Activity using Ellman's Assay
The Ellman's assay is the most common method for measuring cholinesterase activity using this compound.[5] The principle of the assay involves two coupled reactions: the enzymatic hydrolysis of this compound by AChE to produce thiocholine, and the subsequent reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[4][9]
Materials and Reagents
-
Acetylcholinesterase (AChE) or a biological sample containing the enzyme.
-
This compound iodide (ATCI) or this compound chloride (ATCC).
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Phosphate Buffer (0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Test compounds (potential inhibitors) and a known inhibitor as a positive control.
Preparation of Reagents
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[3]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[3]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before each use.[3]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically, but a starting point of 0.1-0.25 U/mL is common.[3]
Assay Procedure (96-Well Plate Format)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor), and the test compounds at various concentrations.
-
Addition of Inhibitor/Vehicle: Add 10 µL of the appropriate inhibitor dilution or vehicle (assay buffer) to the corresponding wells.
-
Addition of Enzyme: Add 10 µL of the AChE working solution to each well, except for the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow any inhibitors to interact with the enzyme.
-
Addition of DTNB: Add 150 µL of the DTNB working solution to each well.
-
Initiation of Reaction: Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity. For inhibitor studies, calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the biochemical processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Enzymatic hydrolysis of this compound by acetylcholinesterase.
Caption: General workflow for an acetylcholinesterase inhibition assay.
Caption: Simplified overview of a cholinergic synapse and signaling pathway.
References
- 1. Comment on colorimetric monitoring of enzymatic hydrolysis of this compound | Semantic Scholar [semanticscholar.org]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and Mechanism of Hydrolysis of this compound... [degruyterbrill.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acetylcholinesterase Activity Assay Using Acetylthiocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). This action terminates the nerve impulse at cholinergic synapses and neuromuscular junctions. The inhibition of AChE is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. Therefore, the accurate and efficient measurement of AChE activity is paramount in both basic research and drug discovery for the screening and characterization of potential inhibitors.
This document provides a detailed protocol for the determination of AChE activity using the colorimetric method developed by Ellman, which employs acetylthiocholine as the substrate. This assay is widely used due to its simplicity, reliability, and adaptability to a high-throughput format.
Principle of the Assay
The Ellman's method is a colorimetric assay to measure the activity of acetylcholinesterase. The assay is based on the following two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, this compound, to produce thiocholine (B1204863) and acetic acid.
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻).
The rate of TNB²⁻ formation is directly proportional to the acetylcholinesterase activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[1][2][3]
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters for acetylcholinesterase from the electric eel (Electrophorus electricus) with this compound as the substrate.
| Parameter | Value | Source |
| Michaelis Constant (Km) | 0.206 mM | [4][5] |
| Maximum Velocity (Vmax) | 4.97 x 10-7 kat | [4][5] |
Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides typical IC50 values for common AChE inhibitors determined using the Ellman's method.
| Inhibitor | Enzyme Source | IC50 Value |
| Tacrine | Electric Eel | 94.69 ± 4.88 nM |
| Donepezil | Electric Eel | 6.7 nM |
| Galantamine | Not Specified | 0.85 µM |
| AChE-IN-64 | Not Specified | 52.8 nM |
Signaling Pathway and Experimental Workflow Visualization
Cholinergic Synaptic Transmission
The following diagram illustrates the key events at a cholinergic synapse, from the synthesis and release of acetylcholine to its interaction with postsynaptic receptors and subsequent hydrolysis by acetylcholinesterase.
Cholinergic Synaptic Transmission Pathway.
Experimental Workflow for AChE Activity Assay
The diagram below outlines the general workflow for determining acetylcholinesterase activity and screening for inhibitors using the Ellman's method in a 96-well plate format.
AChE Activity Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Sodium Phosphate Buffer (pH 7.0-8.0). This solution should be prepared fresh and protected from light.
-
14 mM this compound Iodide (ATCI) Solution: Dissolve 4.04 mg of ATCI in 1 mL of deionized water. This solution should be prepared fresh daily.
-
AChE Stock Solution: Prepare a stock solution of AChE in 0.1 M Sodium Phosphate Buffer (pH 8.0). The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[3] Store aliquots at -20°C or -80°C.
-
Inhibitor Solutions: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve the desired test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[3]
Assay Procedure (96-well plate format)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]
-
Initiate Reaction: To all wells, add 10 µL of the 14 mM ATCI solution to start the reaction.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.[1]
-
Calculate Percent Inhibition: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Calculation of Enzyme Activity
One unit of AChE is defined as the amount of enzyme that catalyzes the production of 1.0 µmole of thiocholine per minute at room temperature and pH 7.5.[6] The activity can be calculated using the Beer-Lambert law:
Activity (U/L) = (ΔAbs/min) / (ε * l) * 10^6
Where:
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[7]
-
l is the path length of the light in the well (in cm).
-
10^6 is the conversion factor from moles to µmoles.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Spontaneous hydrolysis of this compound.- Contamination of reagents with thiol-containing compounds. | - Prepare fresh substrate solution daily.- Run a blank control without the enzyme to subtract the background rate. |
| Low or No Enzyme Activity | - Inactive enzyme due to improper storage or handling.- Incorrect buffer pH. | - Use a fresh aliquot of the enzyme and keep it on ice.- Verify the pH of the buffer. |
| Non-linear Reaction Rate | - Substrate depletion.- High enzyme concentration. | - Use a lower enzyme concentration or a higher substrate concentration.- Ensure the assay is read during the initial linear phase. |
| Inconsistent Results | - Inaccurate pipetting.- Temperature fluctuations. | - Use calibrated pipettes; a multichannel pipette is recommended for plate-based assays.- Maintain a constant temperature during the assay. |
References
- 1. Kinetic properties of soluble and membrane-bound acetylcholinesterase from electric eel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics for the inhibition of acetylcholinesterase from the electric eel by some organophosphates and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Assessment using Ellman's Method with Acetylthiocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse at cholinergic synapses. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Consequently, the accurate and high-throughput screening of AChE inhibitors is a cornerstone of drug discovery and development in this area.
Ellman's method is a simple, rapid, and reliable spectrophotometric assay for measuring AChE activity. Developed by George L. Ellman and colleagues, this colorimetric assay is widely used for determining enzyme kinetics and for screening potential AChE inhibitors. The assay utilizes the synthetic substrate acetylthiocholine iodide (ATCI), which is hydrolyzed by AChE to produce thiocholine. The released thiocholine, containing a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.
These application notes provide a detailed protocol for the determination of AChE activity and the screening of its inhibitors using Ellman's method with this compound iodide in a 96-well plate format, along with relevant quantitative data and visualizations to facilitate its application in research and drug development.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for acetylcholinesterase from various sources, as determined using Ellman's method with this compound as the substrate. These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme Source | Km (mM) | Vmax (units/mg) | Reference |
| Electrophorus electricus (Electric Eel) | 0.095 - 0.206 | Not specified | [1] |
| Electrophorus electricus (Electric Eel) | 0.52 | Not specified | [2] |
| Human Erythrocytes | Not specified | Not specified | [3][4] |
| Bovine Erythrocytes | Not specified | Not specified | [5] |
Note: Vmax values are often reported in various units (e.g., µmol/min/mg, kat) and can be highly dependent on the purity of the enzyme preparation and assay conditions.
Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table presents the IC50 values for several known AChE inhibitors, determined using Ellman's method.
| Inhibitor | Enzyme Source | IC50 | Reference |
| Donepezil | Electrophorus electricus | 0.41 µM | [6] |
| Galantamine | Not specified | 2.727 µg/ml | |
| Physostigmine | Electrophorus electricus | Not specified | [7] |
| Rivastigmine | Electrophorus electricus | 71.1 µM | [7] |
| Tacrine | Not specified | Not specified | [8] |
| Phenserine | Electrophorus electricus | 0.013 µM | [9] |
| Compound 12 | Not specified | 17.41 µM | [10] |
| Compound S-I 26 | Electrophorus electricus | 14 µM | [7] |
Experimental Protocols
This section provides a detailed methodology for performing the Ellman's assay in a 96-well microplate format for the determination of AChE activity and screening of inhibitors.
Materials and Reagents
-
Acetylcholinesterase (AChE): From electric eel (Electrophorus electricus) or other sources.
-
This compound iodide (ATCI): Substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent.
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
Test compounds (inhibitors): Dissolved in a suitable solvent (e.g., DMSO).
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0):
-
Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).
-
Mix the two solutions while monitoring with a pH meter until the pH reaches 8.0.
-
-
DTNB Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0).
-
Store in a light-protected container at 4°C.
-
-
ATCI Solution (75 mM):
-
Dissolve 21.67 mg of ATCI in 1 mL of deionized water.
-
Prepare this solution fresh on the day of the experiment.
-
-
AChE Solution (0.1 units/mL):
-
Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0).
-
Dilute the stock solution to a final concentration of 0.1 units/mL in the same buffer. The optimal concentration may need to be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Test Compound Solutions:
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., 100% DMSO).
-
Prepare serial dilutions of the stock solutions in 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired final concentrations in the assay. Ensure the final solvent concentration in the wells is low (typically ≤1%) to avoid affecting enzyme activity.
-
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Add the following reagents to each well of a 96-well plate in the specified order:
-
Blank (no enzyme): 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of DTNB solution + 20 µL of Buffer.
-
Control (100% activity): 120 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of DTNB solution + 20 µL of AChE solution + 20 µL of solvent (same as test compound solvent).
-
Test Sample (with inhibitor): 120 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of DTNB solution + 20 µL of AChE solution + 20 µL of test compound solution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently using a multichannel pipette or by placing the plate on a plate shaker for 30 seconds.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the 75 mM ATCI solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate into the plate reader.
-
Measure the increase in absorbance at 412 nm every 60 seconds for a period of 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbsorbance/minute):
-
For each well, plot absorbance versus time.
-
Determine the slope of the linear portion of the curve. This represents the initial reaction velocity (V₀).
-
-
Correct for non-enzymatic hydrolysis:
-
Subtract the rate of the blank wells from the rates of all other wells.
-
-
Calculate the percentage of inhibition:
-
Use the following formula:
where:
-
V₀_control is the initial velocity of the control (100% activity).
-
V₀_inhibitor is the initial velocity in the presence of the test inhibitor.
-
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of Acetylcholinesterase
Caption: Hydrolysis of acetylcholine by acetylcholinesterase.
Experimental Workflow of Ellman's Method
Caption: Experimental workflow for AChE inhibition assay.
References
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase activity of electric eel is increased or decreased by selected monoterpenoids and phenylpropanoids in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anatomy of acetylcholinesterase catalysis: reaction dynamics analogy for human erythrocyte and electric eel enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics for the inhibition of acetylcholinesterase from human erythrocyte by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural properties of acetylcholinesterase from eel electric tissue and bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Acetylthiocholine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylthiocholine (ATCh) is a synthetic substrate widely used in biochemical assays to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic hydrolysis of this compound produces thiocholine, which can be detected using various chromogenic reagents, most commonly Ellman's reagent (DTNB). This reaction forms the basis of the Ellman's assay, a standard method for screening potential inhibitors of cholinesterases in drug discovery and neuroscience research. This compound is typically available as a salt, most commonly this compound iodide (ATCI) or this compound chloride (ATCC). Proper preparation and storage of the stock solution are critical for obtaining accurate and reproducible experimental results.
Data Presentation: Properties of this compound Salts
The selection of the appropriate salt and solvent depends on the specific requirements of the experiment. The following table summarizes the key quantitative data for this compound iodide and chloride.
| Property | This compound Iodide (ATCI) | This compound Chloride (ATCC) |
| Molecular Formula | C₇H₁₆INOS[1] | C₇H₁₆ClNOS[2] |
| Molecular Weight | 289.18 g/mol [1][3] | 197.73 g/mol [2][4] |
| Appearance | White powder or crystals[1] | White, hygroscopic powder[4] |
| Solubility (Water) | ~100 mg/mL[5] | Miscible[4] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL[6] | Data not specified, but expected to be soluble. |
| Solubility (DMSO) | ~30-58 mg/mL[3][6] | Soluble (Slightly)[7] |
| Storage (Solid) | 0-8°C[1] or -20°C for long-term (≥4 years)[6] | 0-8°C or -20°C[7] |
| Storage (Aqueous Soln.) | Not recommended for more than one day.[6] Aliquots should be stored at -20°C.[8][9][10] | Aqueous solutions should be freshly prepared. |
| Storage (Solvent Soln.) | 1 month at -20°C, 1 year at -80°C in solvent.[3] | Store at -20°C.[7] |
Experimental Protocols
This section provides a detailed methodology for the preparation of an this compound stock solution. The protocol is based on common laboratory practices and information from various suppliers and assay kits.[6][8][9][11]
Materials Required
-
This compound iodide (ATCI) or this compound chloride (ATCC) powder
-
Solvent of choice:
-
Deionized (DI) or distilled water (ddH₂O)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.2[6]
-
Dimethyl sulfoxide (B87167) (DMSO)[3][6]
-
-
Calibrated analytical balance
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Microcentrifuge tubes or cryovials for aliquoting
-
Pipettes and sterile filter tips
Safety Precautions
-
This compound salts should be considered hazardous.[6] They can be toxic if swallowed or in contact with skin and may cause skin and serious eye irritation.[12]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific reagent before use.[12]
Protocol for Preparing a 100 mM Aqueous Stock Solution of ATCI
This protocol describes the preparation of 10 mL of a 100 mM stock solution of this compound iodide (MW: 289.18 g/mol ). This can be adapted for other concentrations or for this compound chloride by adjusting the mass of the solute.
-
Calculate the Required Mass:
-
Formula: Mass (g) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L)
-
Calculation: 0.1 mol/L × 289.18 g/mol × 0.01 L = 0.289 g (or 289.18 mg)
-
-
Weigh the Reagent:
-
Tare a clean, dry weigh boat on a calibrated analytical balance.
-
Carefully weigh out 289.18 mg of this compound iodide powder.
-
-
Dissolve the Reagent:
-
Transfer the weighed powder to a 15 mL conical tube or a small beaker.
-
Add approximately 8 mL of deionized water.
-
Vortex or use a magnetic stirrer at a low speed until the powder is completely dissolved. The solution should be clear and colorless.[5]
-
-
Adjust to Final Volume:
-
Once fully dissolved, carefully add deionized water to bring the total volume to 10 mL.
-
If using a volumetric flask, ensure the bottom of the meniscus is on the calibration mark.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes or cryovials.[8][9][10]
-
Clearly label each aliquot with the reagent name, concentration, and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3][8] Avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended to be stored for more than one day at room temperature or 4°C.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Enzymatic Reaction Pathway
This diagram shows the enzymatic reaction central to the use of this compound in cholinesterase assays, such as the Ellman's assay.
Caption: Hydrolysis of this compound by Acetylcholinesterase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 碘代硫代乙酰胆碱 ≥98% (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound CHLORIDE CAS#: 6050-81-3 [m.chemicalbook.com]
- 8. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Application Notes: Spectrophotometric Determination of Cholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric determination of cholinesterase (ChE) activity. This method is crucial for various research areas, including neuroscience, toxicology, and drug development, particularly for screening cholinesterase inhibitors. The most widely adopted method is the Ellman's assay, which offers a simple, reliable, and robust colorimetric approach to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle of the Assay
The spectrophotometric determination of cholinesterase activity is most commonly achieved using the Ellman's method.[1][2][3] This assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate (e.g., acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) by the cholinesterase enzyme.[2][4] The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[2][3] The rate of color formation is directly proportional to the cholinesterase activity and can be quantified by measuring the increase in absorbance at or near 412 nm.[1][2][5]
Signaling Pathway Diagram
Caption: Biochemical pathway of the Ellman's method for cholinesterase activity.
Applications
-
Neuroscience Research: Studying neurotransmission and the role of acetylcholine (B1216132) in the central and peripheral nervous systems.
-
Toxicology: Assessing exposure to organophosphorus and carbamate (B1207046) pesticides, which are potent cholinesterase inhibitors.[6]
-
Drug Development: Screening and characterizing novel inhibitors of AChE for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[7]
-
Clinical Diagnostics: Measuring cholinesterase activity in blood samples can serve as a biomarker for certain diseases and poisonings.[5] For instance, decreased serum ChE levels can indicate impaired hepatic synthesis, such as in chronic liver disease, cirrhosis, or carcinoma that has metastasized to the liver.[5] Conversely, elevated levels may be observed in conditions like nephrotic syndrome.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric cholinesterase assay based on the Ellman method. These values may require optimization depending on the specific enzyme source, sample type, and experimental conditions.
| Parameter | Value | Notes |
| Wavelength (λ) | 410 - 412 nm | Optimal wavelength for measuring the TNB anion.[1][2][3][5] |
| Substrate | This compound (ATCh) or Butyrylthiocholine (BTCh) | ATCh is the preferred substrate for AChE, while BTCh is used for BChE.[8] |
| Substrate Concentration | 0.5 - 1.0 mM | A common concentration range used in various protocols.[8][9] High excess of DTNB relative to the substrate can inhibit the reaction.[1][10] |
| DTNB Concentration | 0.5 mM | A typical final concentration in the reaction mixture.[9] |
| pH | 7.4 - 8.0 | The optimal pH for the enzymatic reaction and color development.[3][11] |
| Temperature | Room Temperature (25°C) or 37°C | The reaction can be performed at either temperature, but consistency is key.[3][5] |
| Incubation Time | 10 - 30 minutes | For endpoint assays. Kinetic assays involve continuous monitoring.[7] |
| Sample Types | Serum, Plasma, Whole Blood, Tissue Lysates, Cell Extracts | Various biological samples can be used after appropriate preparation.[3][12] |
| Linear Range | 10 - 600 U/L | This is a typical linear range for commercially available kits.[3][7] |
Experimental Protocols
This section provides a detailed protocol for measuring cholinesterase activity in a 96-well microplate format, which is suitable for high-throughput screening.
Reagent Preparation
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light at 4°C.
-
Substrate Stock Solution (e.g., 10 mM this compound Iodide - ATChI): Dissolve 28.9 mg of ATChI in 10 mL of deionized water. Prepare fresh and keep on ice.
-
Enzyme/Sample Preparation:
-
Plasma/Serum: Can often be diluted directly in Assay Buffer. A 40-fold dilution is a common starting point.[3] For BChE assays, a minimal dilution of 1:400 has been suggested to ensure a linear slope for at least 10 minutes.[9]
-
Tissue Homogenates: Homogenize tissue in Assay Buffer, centrifuge to pellet debris, and use the cleared supernatant for the assay.[3]
-
Erythrocytes (for AChE): Separate plasma by centrifugation. Lyse the erythrocytes by suspending them in deionized water.[8]
-
Assay Procedure (96-Well Plate)
-
Prepare Reaction Mixture: For each well, prepare a reaction mixture containing the Assay Buffer and DTNB. For example, for a final volume of 200 µL, you might add 170 µL of Assay Buffer and 10 µL of 10 mM DTNB stock solution.
-
Add Sample: Add 10 µL of the prepared sample (or standard/control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate with the DTNB.
-
Initiate Reaction: Add 10 µL of the 10 mM substrate stock solution to each well to start the reaction. Mix gently by tapping the plate.
-
Measure Absorbance:
-
Kinetic Assay (Recommended): Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.[11] The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 10-30 minutes) at the chosen temperature, protected from light.[7] After incubation, measure the final absorbance at 412 nm.
-
Controls
-
Blank: A well containing all reagents except the enzyme/sample. This is used to subtract the background absorbance from non-enzymatic hydrolysis of the substrate.
-
Positive Control: A sample with known cholinesterase activity.
-
Inhibitor Control (for drug screening): A well containing the enzyme, substrate, DTNB, and a known cholinesterase inhibitor (e.g., Donepezil).
Calculation of Enzyme Activity
The activity of cholinesterase is calculated using the Beer-Lambert law:
Activity (U/L) = (ΔA/min) * (Total Assay Volume / (ε * l * Sample Volume)) * 10^6
Where:
-
ΔA/min = The rate of change in absorbance per minute.
-
Total Assay Volume = The final volume in the well (in mL).
-
ε = Molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm, pH 8.0 is a commonly cited value).
-
l = Path length of the cuvette/well (in cm). For microplates, this is often calculated by the reader or a standard curve is used.
-
Sample Volume = The volume of the enzyme sample added to the well (in mL).
-
10^6 = Conversion factor to express activity in µmol/min/L (U/L).
Experimental Workflow Diagram
References
- 1. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Butyrylcholinesterase Assay Kit (ab241010) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. bosterbio.com [bosterbio.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] New Findings about Ellman’s Method to Determine Cholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Acetylthiocholine-Based 96-Well Plate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a critical enzyme in the nervous system, terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1] Consequently, the precise and efficient measurement of AChE activity is fundamental in neuroscience research and for screening potential therapeutic agents.[1] The most widely used method for determining AChE activity is the spectrophotometric assay developed by Ellman and colleagues, which utilizes acetylthiocholine as a substrate.[1][3] This method is valued for its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format.[1][2]
Principle of the Assay: Ellman's Method
The Ellman's method is a colorimetric assay that measures the activity of AChE based on the rate of formation of a yellow-colored product.[1] The assay involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, this compound, to produce thiocholine (B1204863) and acetic acid.[1][3]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB-), which has a strong absorbance at 412 nm.[1]
The rate of TNB- formation is directly proportional to the AChE activity in the sample.[1][2]
Signaling Pathway Diagram
Caption: Enzymatic reaction cascade in Ellman's method.
Experimental Protocols
This section provides a detailed protocol for a standard acetylcholinesterase activity assay using this compound in a 96-well plate format.
Materials and Reagents
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm[2]
-
Purified Acetylcholinesterase (AChE)
-
This compound (iodide or chloride salt)[1]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)[4]
-
Test compounds (inhibitors) and vehicle (e.g., DMSO)
-
Multichannel pipettor
Reagent Preparation
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for the desired assay duration. A typical concentration is around 400 Units/L.
-
This compound Stock Solution (Substrate): Prepare a 100 mM stock solution in deionized water. Store at -20°C.[2]
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer. Store at -20°C, protected from light.[4][5]
-
Test Compound Solutions: Prepare serial dilutions of test compounds (potential inhibitors) in the appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should be low (typically <1%) to avoid interference.
Assay Procedure
-
Plate Setup:
-
Design a plate map that includes wells for blanks (no enzyme), negative controls (enzyme and vehicle), positive controls (enzyme and known inhibitor), and test compounds at various concentrations.
-
Each condition should be performed in at least duplicate.[6]
-
-
Enzyme and Inhibitor Incubation:
-
Add 45 µL of Assay Buffer to the "blank" wells.
-
Add 45 µL of the AChE working solution to the control and test wells.
-
Add 5 µL of the vehicle (e.g., DMSO) to the "blank" and "negative control" wells.
-
Add 5 µL of the appropriate test compound dilutions or positive control inhibitor to the respective test wells.
-
Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare the Reaction Mix by diluting the this compound and DTNB stock solutions in Assay Buffer. For a final volume of 200 µL per well, a 4X Reaction Mix can be prepared.
-
Initiate the reaction by adding 150 µL of the Reaction Mix to all wells using a multichannel pipettor.
-
Immediately start measuring the absorbance at 412 nm at 37°C.[2][7] Take readings kinetically every 1-2 minutes for 10-30 minutes.[7][8] Alternatively, for an endpoint assay, take an initial reading (T=0) and a final reading after a fixed incubation time (e.g., 10 minutes).
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for AChE inhibitors.
Data Presentation and Analysis
Quantitative data from AChE activity and inhibition assays are crucial for comparing the potency of inhibitors and understanding enzyme kinetics.
Data Analysis Steps
-
Calculate the rate of reaction (ΔAbs/min) for each well by subtracting the initial absorbance from the final absorbance and dividing by the incubation time. For kinetic assays, determine the slope of the linear portion of the absorbance vs. time plot.
-
Correct for background: Subtract the rate of the blank wells from all other wells.[5]
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Representative Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Wavelength for Absorbance | 412 nm | [2] |
| Assay Temperature | 25-37°C | [7][8] |
| Incubation Time | 10-30 minutes | [5][8] |
| Final AChE Concentration | 10-600 U/L | [2] |
| Final this compound Conc. | 0.5 - 1.5 mM | [7] |
| Final DTNB Concentration | 0.3 - 0.5 mM | [7] |
| Final DMSO Concentration | < 1% (v/v) | [1] |
| Control/Sample | Expected Outcome |
| Blank (No Enzyme) | No significant change in absorbance. |
| Negative Control (Enzyme + Vehicle) | Maximum rate of reaction. |
| Positive Control (Enzyme + Known Inhibitor) | Significant reduction in reaction rate. |
| Test Compound | Variable reduction in reaction rate depending on inhibitory activity. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance | Spontaneous hydrolysis of this compound. Reaction of test compound with DTNB. | Subtract the absorbance of a control well without the enzyme. Run a control with the test compound and DTNB but no enzyme. |
| Non-linear reaction rate | Substrate depletion. High enzyme concentration. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability.[1] |
| Precipitation in wells | Low solubility of test compounds. | Use a co-solvent (e.g., DMSO) at a low final concentration (typically <1%). Run a solvent control to check for interference.[1] |
| Variability between replicates | Pipetting errors. Inconsistent mixing. Temperature fluctuations across the plate. | Use calibrated pipettes and a multichannel pipettor for simultaneous additions. Ensure thorough but gentle mixing. Allow the plate to equilibrate to the assay temperature. |
Conclusion
The this compound-based 96-well plate assay is a robust and sensitive platform for the determination of acetylcholinesterase activity and the screening of its inhibitors.[1] By following a well-defined protocol and understanding the principles of the assay, researchers can generate reliable and reproducible data for drug discovery and neuroscience research.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acetylthiocholine Iodide as a Substrate for Acetylcholinesterase (AChE) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates synaptic transmission.[1][2][3] The inhibition of AChE is a key therapeutic strategy for conditions marked by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[2][3][4] Consequently, the accurate and efficient measurement of AChE activity is fundamental for screening potential therapeutic agents and in neuroscience research. The most widely used method for this purpose is the spectrophotometric assay developed by Ellman, which utilizes acetylthiocholine iodide as a substrate.[1][5][6] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[5]
Principle of the Assay
The Ellman's method is a colorimetric assay that quantifies AChE activity by measuring the rate of formation of a yellow-colored product.[3][5] The assay is based on a two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, this compound, to produce thiocholine (B1204863) and acetic acid.[3][5]
-
Colorimetric Reaction: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces the yellow anion 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[3][5]
The rate of TNB formation is directly proportional to the AChE activity in the sample.[3][5]
Acetylcholine Signaling Pathway and Inhibition
Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in both the central and peripheral nervous systems.[7] In a typical cholinergic synapse, ACh is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, initiating a signal. To terminate this signal, ACh is rapidly broken down by AChE.[1] Inhibitors of AChE prevent this breakdown, leading to an accumulation of ACh in the synaptic cleft and prolonged stimulation of acetylcholine receptors.[2][8]
Acetylcholine signaling pathway and the site of action for AChE inhibitors.
Quantitative Data Summary
The potency of an AChE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table provides example IC50 values for some well-known AChE inhibitors determined using the Ellman's method.
| Inhibitor | IC50 Value (nM) | Source Organism of AChE |
| Donepezil | 11.2 | Electrophorus electricus (electric eel) |
| Rivastigmine | 71,100 | Electrophorus electricus (electric eel) |
| Physostigmine | 1.8 | Electrophorus electricus (electric eel) |
| Galanthamine | 450 | Homo sapiens (human) |
| Tacrine | 33,000 | Electrophorus electricus (electric eel) |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the AChE enzyme.[9]
The following table presents sample data for the inhibition of AChE by a hypothetical inhibitor, "AChE-IN-64".
| AChE-IN-64 Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 10.2 ± 1.5 |
| 10 | 28.7 ± 2.1 |
| 50 | 48.9 ± 3.4 |
| 100 | 65.1 ± 2.8 |
| 250 | 82.4 ± 1.9 |
| 500 | 95.3 ± 1.2 |
From this data, the calculated IC50 value for AChE-IN-64 is 52.8 nM .[8]
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
This compound iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.[1][2]
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.[8] Protect from light.
-
ATCI Solution: Prepare a 14 mM solution of this compound iodide in deionized water.[8] Prepare this solution fresh.
-
Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute these with the assay buffer to the desired concentrations.
Assay Procedure (96-well plate format)
The following diagram outlines the general workflow for the AChE inhibition assay.
Experimental workflow for the AChE inhibition assay.
Step-by-Step Protocol:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[8]
-
Add 10 µL of the various dilutions of the test compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for a positive control).[8]
-
Add 20 µL of the AChE solution to all wells except the blank wells (which should contain buffer instead).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[1]
-
To initiate the reaction, add 20 µL of the ATCI solution and 20 µL of the DTNB solution to all wells.[1]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[1][8]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor, and V_sample is the rate of reaction in the presence of the inhibitor.[2]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dot | Graphviz [graphviz.org]
- 4. youtube.com [youtube.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. japsonline.com [japsonline.com]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Colorimetric Acetylcholinesterase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), terminating synaptic transmission.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1][3] Consequently, the accurate and reliable measurement of AChE activity is fundamental for neuroscience research and the screening of potential therapeutic agents. The most widely used method for this purpose is the colorimetric assay developed by Ellman, which is valued for its simplicity, reliability, and suitability for high-throughput screening.[1][4][5]
This document provides a detailed protocol for determining AChE activity using the Ellman's method, which is based on the reaction of thiocholine (B1204863), a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1][4][5]
Principle of the Assay
The colorimetric assay for measuring acetylcholinesterase (AChE) activity, commonly known as Ellman's method, involves two sequential reactions.[1] First, AChE catalyzes the hydrolysis of the substrate, this compound (ATCh), into thiocholine and acetic acid. The resulting thiocholine, which contains a sulfhydryl group, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This second reaction produces the yellow anion 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[1][4] The rate of TNB formation is directly proportional to the AChE activity.
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is ideal for screening multiple samples.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) and solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation
| Reagent | Preparation | Storage |
| 0.1 M Phosphate Buffer (pH 8.0) | Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is achieved. | 4°C |
| 10 mM DTNB Solution | Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0). Protect from light.[1] | -20°C in aliquots |
| 14 mM ATCI Solution | Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[1] | Use immediately |
| AChE Solution | Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0) and dilute to the desired working concentration (e.g., 1 U/mL) immediately before use. Keep on ice. | -20°C (stock) |
| Test Compound Solutions | Prepare serial dilutions of test compounds in the appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should not affect enzyme activity (typically ≤1%). | As per compound stability |
Assay Procedure (96-well plate)
-
Plate Setup: Prepare the wells as described in the table below.
| Well Type | Reagent | Volume (µL) |
| Blank | 0.1 M Phosphate Buffer (pH 8.0) | 150 |
| 10 mM DTNB | 10 | |
| Deionized Water | 10 | |
| Control (100% Activity) | 0.1 M Phosphate Buffer (pH 8.0) | 140 |
| AChE Solution | 10 | |
| 10 mM DTNB | 10 | |
| Solvent for Test Compound | 10 | |
| Test Sample (with inhibitor) | 0.1 M Phosphate Buffer (pH 8.0) | 140 |
| AChE Solution | 10 | |
| 10 mM DTNB | 10 | |
| Test Compound Solution | 10 |
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow for any inhibitor to interact with the enzyme.[1]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank well, add 10 µL of deionized water. The final volume in each well should be 170 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[1]
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents with sulfhydryl compounds. | Prepare fresh substrate solution daily. Ensure high purity of all reagents.[1] |
| Low or no enzyme activity | Inactive enzyme. Incorrect buffer pH. Presence of inhibitors in the sample. | Use a fresh batch of enzyme and keep it on ice. Verify the pH of the buffer. Prepare a control sample without any potential inhibitors.[1] |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. High enzyme concentration. | Use a lower enzyme concentration or a higher substrate concentration. Ensure optimal assay conditions (pH, temperature) for enzyme stability.[1] |
Visualization of Pathways and Workflows
Acetylcholinesterase Signaling Pathway
Caption: Acetylcholinesterase terminates synaptic transmission by hydrolyzing acetylcholine.
Experimental Workflow for Colorimetric AChE Assay
Caption: Step-by-step workflow for the colorimetric acetylcholinesterase assay.
References
Application Notes and Protocols for the Determination of Acetylcholinesterase (AChE) Activity using Acetylthiocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1] Therefore, the accurate measurement of AChE activity is essential for both basic neuroscience research and the development of novel therapeutics. The most widely used method for determining AChE activity is the spectrophotometric assay developed by Ellman and colleagues, which is valued for its simplicity, reliability, and suitability for high-throughput screening.[2]
This document provides a detailed protocol for the colorimetric determination of AChE activity using acetylthiocholine as the substrate, based on the Ellman's method. It includes procedures for measuring enzyme kinetics and for screening potential inhibitors.
Principle of the Assay
The Ellman's method is a colorimetric assay that measures the activity of AChE through a two-step coupled reaction.[2][3]
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, this compound (ATCI), to produce thiocholine (B1204863) and acetic acid.[2][3]
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[2][3]
The rate of the formation of TNB is directly proportional to the AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[2][3]
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the biochemical reaction at the core of the Ellman's assay for measuring AChE activity.
References
Application Note: Quantification of Acetylcholinesterase Activity Using DTNB
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[1] Measuring its activity is fundamental in neuroscience research and is a key strategy in the development of therapeutics for conditions like Alzheimer's disease, where AChE inhibitors are a primary treatment.[2][3] The most widely adopted method for quantifying AChE activity is the colorimetric assay developed by Ellman, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a substrate analog, acetylthiocholine (ATCI).[4][5]
This application note provides a detailed overview of the reaction mechanism, a robust protocol for measuring AChE activity in a 96-well plate format, and key quantitative data for accurate analysis.
Principle of the Assay
The Ellman's method is a two-step coupled enzymatic reaction.[6]
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of this compound (ATCI), producing thiocholine (B1204863) and acetate.[5][6]
-
Colorimetric Reaction: The free sulfhydryl group (-SH) on the resulting thiocholine molecule rapidly reacts with DTNB via a thiol-disulfide exchange.[7] This reaction cleaves the disulfide bond of DTNB, releasing the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance maximum at 412 nm.[7][8]
The rate of TNB²⁻ formation, measured as an increase in absorbance over time, is directly proportional to the AChE activity in the sample.[4][5]
Reaction Mechanism Visualization
The sequential reaction cascade is illustrated below.
Caption: The two-step reaction mechanism for AChE activity measurement.
Quantitative Data and Reagent Properties
Accurate quantification relies on precise parameters. The following table summarizes key values for the assay.
| Parameter | Value | Notes |
| Analyte | 5-Thio-2-nitrobenzoate (TNB²⁻) | The yellow-colored product of the reaction.[7] |
| Wavelength (λmax) | 412 nm | Optimal wavelength for measuring TNB²⁻ absorbance.[7][8] |
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | At pH 8.0. This value is widely accepted for accurate calculations.[8][9][10] |
| Optimal pH Range | 7.5 - 8.5 | Ensures efficient enzyme activity and stability of the TNB²⁻ product.[11] |
| DTNB Stability | Sensitive to light | DTNB solutions should be protected from light to prevent degradation.[12] |
| Substrate | This compound Iodide (ATCI) | The most common substrate for this assay.[6] |
Detailed Experimental Protocol (96-Well Plate Format)
This protocol provides a method for determining AChE activity, adaptable for inhibitor screening.
5.1. Required Materials
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound Iodide (ATCI)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compound (inhibitor) and vehicle (e.g., DMSO)
-
-
Equipment:
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm (kinetic mode preferred)
-
5.2. Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
10 mM DTNB Stock: Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Store protected from light.
-
14 mM ATCI Stock: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Working Solution: Dilute AChE stock to the desired concentration (e.g., 0.1 U/mL) in Assay Buffer. Keep on ice.
-
Test Compound: Prepare a serial dilution of the inhibitor in the appropriate solvent.
5.3. Assay Procedure
-
Plate Setup: Prepare wells for Blanks, Controls, and Test Samples as described in the table below.
| Well Type | Reagent 1 (Buffer) | Reagent 2 (AChE) | Reagent 3 (Inhibitor/Vehicle) | Reagent 4 (DTNB) | Reagent 5 (ATCI) | Total Volume |
| Blank | 160 µL | - | - | 20 µL | 20 µL | 200 µL |
| Control (100% Activity) | 140 µL | 10 µL | 10 µL Vehicle | 20 µL | 20 µL | 200 µL |
| Test Sample | 140 µL | 10 µL | 10 µL Inhibitor | 20 µL | 20 µL | 200 µL |
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
To start the reaction, add the ATCI solution to all wells. A multichannel pipette is recommended for consistency.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.
-
5.4. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting absorbance against time. The slope of the linear portion of this curve (ΔAbs/min) represents the reaction rate.
-
Correct for Blank: Subtract the rate of the blank (which accounts for spontaneous substrate hydrolysis) from all other readings.
-
Calculate Percent Inhibition (for inhibitor screening):
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
-
Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε = 14,150 M⁻¹cm⁻¹ and path length is typically determined by the plate reader or a standard curve.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: A high-level workflow for the AChE activity assay.
Troubleshooting and Considerations
-
Interference: Compounds containing free sulfhydryl groups or strong reducing agents (like DTT) can react directly with DTNB, leading to false positives.[11][14]
-
High Background: If the blank shows high absorbance, it may be due to spontaneous hydrolysis of DTNB at pH > 8.0 or contaminated reagents.[11]
-
Inhibitor Concentration: A high concentration of DTNB relative to the substrate ATCI can inhibit the enzyme, so maintaining an optimized ratio is important.[15]
-
Light Sensitivity: Always prepare and store DTNB solutions in the dark to prevent photolysis.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Acetylcholinesterase Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation | MDPI [mdpi.com]
- 11. Detection of acetylcholinesterase and butyrylcholinesterase in vitro and in vivo using a new fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A Probe for Fluorescence Detection of the Acetylcholinesterase Activity Based on Molecularly Imprinted Polymers Coated Carbon Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Bioluminescent Acetylcholinesterase Assay Kit - 2BScientific [2bscientific.com]
- 16. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tripod.nih.gov [tripod.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acetylthiocholine in Drug Discovery Screening
Introduction to Acetylcholinesterase and Its Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This action terminates signal transmission at cholinergic synapses.[1] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.[1] This mechanism is a key therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Consequently, the discovery of novel and effective AChE inhibitors from large compound libraries is a significant focus in drug development, for which high-throughput screening (HTS) assays are essential tools.[1][3]
Acetylthiocholine as a Substrate for AChE
In in vitro assays, this compound (ATCh), a synthetic analog of acetylcholine, is widely used as a substrate for AChE.[4][5] ATCh is hydrolyzed by AChE to produce thiocholine (B1204863) and acetic acid.[5] The rate of this reaction is directly proportional to the AChE activity.[6] this compound iodide is a common salt of this substrate used in preparing assay solutions.[7]
The Principle of the Ellman's Assay
The most common method for screening AChE activity is the colorimetric assay developed by Ellman.[5][6] This method relies on the reaction of the thiocholine product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] This reaction produces 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 412 nm.[5][6] The rate of color formation is directly proportional to the activity of AChE, allowing for the quantification of enzyme inhibition by test compounds.[6]
Key Experimental Protocols
Colorimetric Acetylcholinesterase Inhibition Assay Protocol (96-Well Plate)
This protocol is a generalized procedure for a 96-well plate-based colorimetric AChE inhibition assay.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)[5]
-
This compound iodide (ATCh)[5]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5]
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)[5]
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Donepezil)[5]
-
96-well microplate[5]
-
Microplate reader capable of measuring absorbance at 412 nm[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer and keep on ice.[5][8]
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.[5] Protect the DTNB solution from light.[9]
-
Prepare serial dilutions of the test inhibitor and positive control in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not adversely affect enzyme activity (typically <1%).[5]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test inhibitor solution at various concentrations (or positive control, or solvent for control wells).[5]
-
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.[5]
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[10]
-
Quantitative Data
Table 1: Kinetic Parameters of this compound with Acetylcholinesterase
| Enzyme Source | K_m (Michaelis Constant) |
| Electric Eel AChE | 2.06 x 10⁻⁴ mol/L[11] |
| Human Recombinant AChE | K_m should be determined experimentally for optimal assay conditions[9] |
Table 2: IC50 Values of Known Acetylcholinesterase Inhibitors
| Inhibitor | IC50 Value | Enzyme Source/Assay Condition |
| Donepezil (B133215) | 0.021 µM[12] | Electric Eel AChE[12] |
| Donepezil | 53.6 ± 4.0 ng/mL (in vivo plasma)[13] | Human Brain AChE[13] |
| Rivastigmine | 501 ± 3.08 µM[14] | Not Specified[14] |
| Galantamine | 2.28 µM[12] | Not Specified[12] |
| Tacrine | 0.2 µM[12] | Not Specified[12] |
| Pseudocoptisine chloride | 12.8 μM[1] | Not Specified[1] |
| Compound 3 | 6.10 ± 1.01 μM[15] | Acetylcholinesterase[15] |
| Talaromycessoone A | 0.00749 M[16] | Not Specified[16] |
| Talaroxanthenone | 0.00161 M[16] | Not Specified[16] |
| AS-186c | 0.0026 M[16] | Not Specified[16] |
Visualizations
Caption: Enzymatic reaction and colorimetric detection in the Ellman's assay.
Caption: High-throughput screening workflow for AChE inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1866-15-5: this compound iodide | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Acetylthiocholine Iodide Solubility: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of acetylthiocholine iodide in various common laboratory buffers. Detailed protocols and troubleshooting guides are included to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound iodide in common buffers?
Q2: What factors can affect the solubility and stability of this compound iodide solutions?
A2: Several factors can influence the solubility and stability of this compound iodide:
-
pH: The pH of the buffer can impact the stability of the compound.
-
Temperature: While not extensively documented, temperature can affect solubility. It is advisable to prepare solutions at room temperature unless otherwise specified.
-
Light Exposure: this compound iodide is light-sensitive, and exposure to light can lead to degradation.[2]
-
Hygroscopic Nature: The solid form of this compound iodide is hygroscopic and should be stored in a dry environment.[2]
-
Storage of Aqueous Solutions: Aqueous solutions of this compound iodide are not stable for long periods. It is recommended to prepare fresh solutions daily.[1] Storing aqueous stock solutions for more than one day is not recommended.[1] For longer-term storage, aliquoted solutions in anhydrous DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[3]
Q3: Are there any known incompatibilities with other reagents?
A3: this compound iodide is incompatible with strong oxidizing agents.[2] Additionally, the iodide counter-ion can be electrochemically active and may interfere with certain amperometric biosensor assays.[4]
Data Presentation: Solubility of this compound Iodide
| Solvent/Buffer | Concentration | Temperature | Notes |
| Water | 100 mg/mL | Room Temperature | May appear as a clear to slightly hazy, colorless solution. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1] | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1], 58 mg/mL, ≥ 100 mg/mL | Room Temperature | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | Room Temperature | |
| TRIS Buffer | Data not available | Room Temperature | Generally soluble in aqueous buffers. |
| HEPES Buffer | Data not available | Room Temperature | Generally soluble in aqueous buffers. |
Experimental Protocols
Protocol for Preparation of this compound Iodide Solution in Aqueous Buffer (e.g., PBS)
This protocol outlines the steps for preparing a solution of this compound iodide in a standard aqueous buffer.
Materials:
-
This compound iodide powder
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Volumetric flask or conical tube
-
Vortex mixer or sonicator
-
pH meter (optional)
-
Sterile syringe filter (0.22 µm, optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound iodide powder and the buffer to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound iodide powder in a clean weighing dish.
-
Dissolving: Transfer the powder to the volumetric flask or conical tube. Add a portion of the buffer and vortex or sonicate until the solid is completely dissolved.
-
Volume Adjustment: Once dissolved, add the remaining buffer to reach the final desired volume and mix thoroughly.
-
pH Check (Optional): If necessary for your experiment, check the pH of the final solution and adjust carefully with dilute acid or base.
-
Sterile Filtration (Optional): For cell-based assays or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter.
-
Usage: Use the freshly prepared solution immediately for best results. Do not store aqueous solutions for more than one day.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound iodide solutions.
References
Acetylthiocholine Solutions: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of acetylthiocholine solutions. It includes frequently asked questions and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound, both iodide and chloride salts, is hygroscopic and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] For long-term storage, -20°C is recommended, which can preserve the solid for at least four years.[3][4] Alternative recommendations for the iodide salt suggest storage at -80°C for up to 6 months or at -20°C for 1 month.[5]
Q2: What is the best practice for preparing and storing this compound stock solutions?
A2: Due to the limited stability of this compound in aqueous solutions, it is strongly recommended to prepare solutions fresh on the day of use.[3][6] If you must prepare stock solutions in advance, dissolve the solid in an organic solvent like DMSO, purge with an inert gas, and store at -20°C or below.[3] Aqueous solutions should be filtered and sterilized through a 0.22 μm filter before use if necessary.[5]
Q3: How long are aqueous solutions of this compound stable?
A3: Aqueous solutions of this compound are prone to spontaneous hydrolysis and have limited stability. Most manufacturers do not recommend storing aqueous solutions for more than one day.[3][4] The rate of degradation is influenced by temperature and pH. One study on acetylcholine (B1216132) chloride (a related compound) found that solutions stored at 4°C (refrigerated) were stable for up to 10 days, whereas solutions at 25°C (room temperature) were stable for about 28 days before showing modest breakdown.[7][8] Degradation is rapid at higher temperatures (e.g., 50°C).[8]
Q4: What are the key differences between this compound iodide and this compound chloride salts for experimental use?
A4: Both salts are commonly used as substrates for cholinesterase assays. The primary difference lies in the counter-ion. For most colorimetric assays, like the Ellman's method, this difference is negligible. However, for applications using amperometric or electrochemical detection, the iodide ion can interfere with the measurement by generating a false analytical signal at the electrode.[9][10] Therefore, this compound chloride is the superior choice for electrochemical-based assays to ensure sensitivity and accuracy.[11]
Q5: What factors can accelerate the degradation of this compound in solution?
A5: The stability of this compound in solution is primarily affected by:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[8]
-
pH: The enzymatic hydrolysis by acetylcholinesterase is optimal at a pH around 8.0.[12] Spontaneous, non-enzymatic hydrolysis also occurs in aqueous solutions, particularly in neutral to alkaline buffers.[13][14] Stability is generally better in more acidic conditions.[15]
-
Light: Some datasheets recommend protecting solutions from light.[16][17]
-
Presence of Water: As a hydrolysis reaction, the presence of water is required for degradation. The solid form is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation even before dissolution.[1][6]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Salt | Temperature | Duration | Reference(s) |
| Solid | Iodide & Chloride | -20°C | ≥ 4 years | [3][4] |
| Iodide | -80°C | 6 months | [5] | |
| Iodide | -20°C | 1 month | [5] | |
| Aqueous Solution | Iodide & Chloride | 2-8°C | < 24 hours (Recommended) | [3][4] |
| Iodide | 2-8°C | Up to 2 weeks | [18] | |
| DMSO Stock Solution | Iodide | ≤ -20°C | Several months (if sealed) | [6] |
Table 2: Solubility of this compound Salts
| Salt | Solvent | pH | Concentration | Reference(s) |
| This compound Iodide | PBS | 7.2 | ~10 mg/mL | [3] |
| This compound Iodide | DMSO | N/A | ~30 mg/mL | [3] |
| This compound Iodide | Water | N/A | ≥ 58 mg/mL (200 mM) | [19] |
| Acetylcholine Chloride | PBS | 7.2 | ~5 mg/mL | [4] |
Troubleshooting Guide
Q1: My blank wells (without enzyme or inhibitor) show high absorbance readings. What is the cause?
A1: High background absorbance is a common issue, typically caused by the spontaneous hydrolysis of this compound in the assay buffer.[13] This non-enzymatic breakdown produces thiocholine, which then reacts with the Ellman's reagent (DTNB) to create the yellow product, mimicking a positive signal.
-
Solution: Always prepare the this compound substrate solution fresh before each experiment. Avoid using aged or improperly stored solutions. Run a "substrate-only" blank to quantify the rate of spontaneous hydrolysis and subtract this from your experimental readings.
Q2: My positive control (enzyme without any inhibitor) shows very low or no activity. What should I check?
A2: A lack of enzyme activity can be due to several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or age.
-
Incorrect Reagent Concentration: Double-check the concentrations of all reagents, including the enzyme, substrate, and buffer components.
-
Sub-optimal Assay Conditions: Ensure the pH of your buffer is optimal for enzyme activity (typically pH 7.4-8.0 for acetylcholinesterase).[12]
-
Contamination: Reagents or buffers may be contaminated with unintended inhibitors.
Q3: I am observing inconsistent and non-reproducible results between experiments. What are the potential sources of variability?
A3: Inconsistent results often stem from subtle variations in protocol execution.
-
Reagent Degradation: As mentioned, this compound solutions are a primary culprit. Prepare fresh solutions and aliquot reagents to avoid repeated freeze-thaw cycles.[13]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for enzymes and test compounds.
-
Temperature Fluctuations: Maintain a consistent temperature during the assay incubation period, as enzyme kinetics are temperature-dependent.
-
Timing: The timing of reagent addition and absorbance readings should be kept consistent across all wells and plates.
Key Experimental Protocol: Ellman's Method for Cholinesterase Activity
This colorimetric method is widely used to measure cholinesterase activity. The principle involves the hydrolysis of this compound (ATCh) by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[20]
Reagent Preparation:
-
Phosphate (B84403) Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
ATCh Substrate Solution: Prepare a 75 mM stock solution of this compound iodide or chloride in deionized water. This solution should be made fresh.[21]
-
Enzyme Solution: Prepare a working solution of acetylcholinesterase in the phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
150 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of test compound (inhibitor) or buffer (for control wells)
-
20 µL of AChE enzyme solution.
-
-
Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow any inhibitors to interact with the enzyme.
-
To initiate the reaction, add:
-
10 µL of 10 mM DTNB solution.
-
10 µL of 75 mM ATCh solution.
-
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Enzyme activity can be calculated using the Beer-Lambert law:
-
Calculate the percent inhibition for test compounds:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Visualizations
Caption: Biochemical pathway of the Ellman's Assay.
Caption: Experimental workflow for testing ATCh solution stability.
Caption: Troubleshooting logic for high background signal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.cocodoc.com [cdn.cocodoc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 氯化乙酰胆碱 ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of this compound Iodide and this compound Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine [fitforthem.unipa.it]
- 16. Hydrolysis of low concentrations of the this compound analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. carlroth.com [carlroth.com]
- 18. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 19. selleckchem.com [selleckchem.com]
- 20. benchchem.com [benchchem.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Acetylcholinesterase (AChE) Assay Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during AChE assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric acetylcholinesterase assay?
The most common method for determining AChE activity is a colorimetric assay based on the Ellman method.[1][2] This assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE into thiocholine (B1204863) and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).[1] The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.[1]
Q2: What are the optimal conditions for an acetylcholinesterase assay?
Optimal conditions can vary slightly depending on the source of the enzyme and specific experimental goals. However, general recommendations are summarized below:
| Parameter | Optimal Range/Value | Notes |
| pH | 7.4 - 8.0 | Spontaneous hydrolysis of the substrate and DTNB can increase at pH above 8.0.[3][4] |
| Temperature | 25 - 37 °C | AChE activity is temperature-dependent. Consistent temperature is crucial for reproducible results.[1][5] |
| Substrate (ATCh) Concentration | ~ Km value | Using a substrate concentration near the Michaelis-Menten constant (Km) ensures the reaction velocity is sensitive to changes in enzyme activity.[6] The Km for this compound is approximately 0.124 mM for human erythrocyte AChE and can vary for other species.[7] |
| DTNB Concentration | Sufficient to react with all produced thiocholine | A high excess of DTNB can inhibit the enzymatic reaction.[8] |
| Enzyme Concentration | Within the linear range of the assay | The enzyme concentration should be optimized to ensure the reaction rate is linear over the measurement period.[6] |
Q3: How can I determine if my test compound is a true AChE inhibitor or a false positive?
False positives in AChE assays can arise from several sources. A common issue is the direct reaction of the test compound with DTNB, which can produce a yellow color and mimic AChE inhibition.[9] This is particularly common for compounds containing thiol groups.[9]
To identify false positives, perform the following control experiment:
-
Mix your test compound with DTNB and the substrate (this compound) in the assay buffer without the acetylcholinesterase enzyme.[9]
-
If you observe a color change, it indicates that your compound is interfering with the detection chemistry and is likely a false positive.[9]
Additionally, some compounds like certain aldehydes and amines have been reported to cause false-positive effects in the Ellman's assay.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during AChE inhibitor assays in a question-and-answer format.
Problem 1: Low or No AChE Activity in the Positive Control
Question: Why am I observing very low or no activity in my positive control (enzyme without inhibitor)?
| Possible Cause | Suggested Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Always use a new batch of enzyme and verify its activity before starting experiments. Store the enzyme at the recommended temperature. |
| Degraded Substrate | The this compound (ATCh) substrate can degrade over time. Prepare fresh substrate solutions for each experiment. |
| Incorrect Buffer Conditions | The pH of the assay buffer is critical for optimal enzyme activity. Prepare fresh buffer and confirm the pH is within the optimal range (typically 7.4-8.0).[3] |
| Reagent Contamination | One or more of the assay components may be contaminated with an inhibitor. Test each component individually to identify the source of contamination. |
Problem 2: High Background Absorbance in the Blank/Control Wells
Question: My blank (buffer + DTNB) or no-inhibitor control wells show a high background signal. What could be the cause?
| Possible Cause | Suggested Solution |
| Spontaneous Substrate Hydrolysis | This compound can spontaneously hydrolyze, especially at a pH above 8.0.[3][4] Ensure the buffer pH is within the optimal range. Run a blank control containing all reagents except the enzyme to measure the rate of spontaneous hydrolysis. |
| DTNB Hydrolysis | DTNB can hydrolyze at an alkaline pH, leading to a high background. Prepare the DTNB working solution shortly before use and avoid prolonged storage at an alkaline pH.[11] |
| Contaminated Reagents | The buffer or water used to prepare reagents may be contaminated with thiol-containing compounds. Use high-purity, thiol-free water and reagents.[4][11] |
| Light Exposure | DTNB is sensitive to light, which can cause its degradation and increase background absorbance.[11] Perform the assay under artificial room light and avoid direct daylight.[11] |
Problem 3: Inconsistent or Non-Reproducible Results
Question: I am observing significant variability between replicate wells and between experiments. What are the likely sources of this inconsistency?
| Possible Cause | Suggested Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes is a major source of variability. Use calibrated pipettes, and a multichannel pipette is recommended for adding reagents to 96-well plates.[12] |
| Temperature Fluctuations | AChE activity is highly sensitive to temperature. Maintain a constant and uniform temperature throughout the assay using a temperature-controlled plate reader or water bath. |
| Reagent Instability | Improperly stored or prepared reagents can degrade. Aliquot reagents and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare DTNB and substrate solutions fresh. |
| Timing of Measurements | In kinetic assays, the timing of reagent addition and absorbance readings is critical. Ensure consistent timing for all wells and plates. Using a multichannel pipette for reagent addition can help ensure consistency.[12] |
| Compound Solubility | The test compound may not be fully dissolved or may precipitate in the assay buffer. Visually inspect the wells for any precipitation. The final solvent concentration should typically be less than 1%, but this should be validated for your specific assay.[9] |
Experimental Protocols
Modified Ellman's Method for AChE Inhibition Assay (96-Well Plate Format)
This protocol is a generalized version and should be optimized for your specific experimental conditions.[9]
1. Reagent Preparation:
-
DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.[9]
-
Substrate Solution: Prepare a 14 mM stock solution of this compound iodide (ATCI) in deionized water.[9]
-
Enzyme Solution: Prepare a working solution of acetylcholinesterase (AChE) in the assay buffer. The final concentration should be within the linear range of the assay.
-
Inhibitor Solutions: Prepare a series of dilutions of your test compound and a positive control inhibitor (e.g., donepezil) in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not significantly affect enzyme activity (typically <1%).[9]
2. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor solution at various concentrations (or vehicle for the no-inhibitor control).
-
AChE enzyme solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[9]
-
Initiate the reaction by adding the DTNB solution followed by the ATCI substrate solution to all wells.[3] The use of a multichannel pipette is recommended for simultaneous addition.[12]
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[12]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (no enzyme) from all other wells.
-
Determine the percent inhibition for each concentration of your test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Visualizations
Cholinergic Signaling Pathway
Caption: Overview of the cholinergic signaling pathway.
AChE Assay (Ellman's Method) Workflow
Caption: Experimental workflow for an AChE inhibition assay.
Troubleshooting Logic for High Background
Caption: Troubleshooting workflow for high background absorbance.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Optimizing substrate concentration in Ellman's assay
Welcome to the technical support center for Ellman's assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to optimizing substrate and reagent concentrations for accurate quantification of free sulfhydryl groups.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal substrate concentration for my enzyme kinetics assay?
To determine the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of substrate concentrations while keeping the enzyme concentration constant.[1] The goal is to find a substrate concentration that is not rate-limiting. For determining the maximum activity of an enzyme, it is common to use a substrate concentration that is 10-20 times higher than the Michaelis constant (Km).[2] Plotting the reaction rate against the substrate concentration will typically yield a Michaelis-Menten curve, which helps in identifying the Vmax (maximum reaction rate) and Km.[3]
Q2: What is the recommended concentration for the Ellman's reagent, DTNB?
The final concentration of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction mixture can vary, but a common starting point is a stock solution of 4 mg/mL (10 mM) in the reaction buffer.[4][5] For acetylcholinesterase (AChE) assays, a 10 mM DTNB solution is often used.[6] The key is to ensure that the DTNB concentration is in stoichiometric excess to the thiol groups in the sample to allow for a complete reaction.
Q3: My blank (buffer + DTNB) has a high absorbance reading. What is the cause?
High background absorbance in the blank is a frequent issue and can be attributed to several factors:
-
DTNB Hydrolysis: At a pH above 8.0, DTNB can spontaneously hydrolyze, producing the same yellow TNB anion that is measured in the reaction with thiols.[7][8]
-
Contaminated Reagents: The buffer or water used for preparing reagents may be contaminated with compounds containing thiols.[7][9] Using high-purity, thiol-free water and reagents is crucial.[9]
-
Degraded DTNB: DTNB is sensitive to light and moisture. Improper storage can lead to its degradation and an increase in background absorbance.[7][9] It is recommended to prepare fresh DTNB solutions and store them protected from light.[6][8]
Q4: I am not observing any yellow color, or the signal is very low. What should I do?
A weak or absent signal suggests the reaction is not occurring as expected. Consider the following causes:
-
Absence of Free Thiols: The sample may not contain detectable levels of free sulfhydryl groups.[9] It is advisable to run a positive control with a known thiol standard like cysteine or glutathione (B108866) to confirm the assay is working correctly.[9]
-
Degraded DTNB Reagent: The DTNB solution may have degraded. You can perform a quick qualitative check by adding a small amount of a concentrated thiol, like β-mercaptoethanol, to your DTNB solution; an intense yellow color should appear instantly if the reagent is active.[10]
-
Incorrect Buffer pH: The reaction is highly pH-dependent, with an optimal range of 7.5 to 8.5.[9] The reaction rate significantly decreases at a pH below 7 because the reaction targets the thiolate anion (R-S-), and a slightly alkaline pH facilitates its formation.[9]
Q5: The yellow color of my samples is fading over time. How can this be prevented?
The fading of the yellow color is typically due to the re-oxidation of the TNB anion. This can be caused by a suboptimal pH (below the optimal range of 7.5-8.5), which contributes to the instability of the TNB anion.[7] Ensuring the pH is stable and within the optimal range can help prevent this issue.
Q6: My absorbance reading is too high and outside the linear range. What is the solution?
If the absorbance reading is off-scale, it usually means the thiol concentration in your sample is too high for the assay's linear range.[9] The solution is to dilute the sample in the reaction buffer and re-run the assay.[9] Preparing a serial dilution is recommended to find a concentration that falls within the linear range of your standard curve.[8][9]
Q7: How should I handle samples that are naturally colored or turbid?
Colored or turbid samples can interfere with absorbance readings at 412 nm, leading to an overestimation of the thiol concentration.[7] To correct for this, you must prepare a specific sample blank for each turbid sample. This blank should contain the sample and the reaction buffer but without the DTNB reagent.[9][11] The absorbance of this sample blank should then be subtracted from the absorbance of the corresponding test sample containing DTNB.[8][11]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions to troubleshoot your Ellman's assay.
| Issue | Possible Cause(s) | Solution(s) |
| High Background Absorbance | 1. Spontaneous hydrolysis of DTNB at pH > 8.0.[7][8] 2. Reagents contaminated with sulfhydryl compounds.[9] 3. Degraded DTNB solution due to light exposure.[9] | 1. Prepare fresh DTNB solution before each experiment and maintain pH within the 7.5-8.5 range.[8][9] 2. Use high-purity, thiol-free water and reagents.[9] 3. Store DTNB stock solution protected from light.[6] |
| Low or No Signal | 1. No detectable free thiols in the sample.[9] 2. Inactive or degraded DTNB reagent.[9] 3. Incorrect buffer pH (too acidic).[9] | 1. Run a positive control with a known thiol standard (e.g., cysteine) to verify the assay is working.[9] 2. Test DTNB reagent with a concentrated thiol; prepare fresh if no color develops.[10] 3. Verify the buffer pH is within the optimal 7.5-8.5 range.[9] |
| Non-Linear Reaction Rate | 1. Substrate depletion during the measurement period. 2. High enzyme concentration causing the reaction to complete too quickly.[6] 3. Enzyme instability under assay conditions.[6] | 1. Use a higher initial substrate concentration or measure the initial velocity over a shorter time.[6] 2. Reduce the enzyme concentration in the assay.[6] 3. Ensure assay conditions (pH, temperature) are optimal for enzyme stability.[6] |
| Absorbance Out of Range | The concentration of thiols in the sample is too high.[9] | Dilute the sample with the reaction buffer and re-assay. Prepare serial dilutions to find an optimal concentration.[8][9] |
| Sample Turbidity/Color | Intrinsic properties of the sample interfere with absorbance measurement.[7] | Prepare a sample-specific blank containing the sample and buffer, but no DTNB. Subtract this blank's absorbance from the sample's reading.[7][11] |
Experimental Protocols
Protocol 1: Determining Optimal Substrate Concentration
This protocol describes how to find the optimal substrate concentration for an enzyme that produces a thiol-containing product, which is then measured by Ellman's reagent.
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[9]
-
Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in the reaction buffer. Keep on ice.
-
DTNB Solution: 10 mM DTNB in reaction buffer.[6]
-
Substrate Stock Solution: Prepare a high-concentration stock solution of your substrate (e.g., acetylthiocholine). A 14 mM stock is common for AChE assays.[6]
2. Assay Procedure (96-well plate format):
-
Prepare Substrate Dilutions: Create a series of substrate dilutions from your stock solution. The range should span from well below to well above the suspected Km of the enzyme.
-
Set up the Plate:
-
To each well, add the reaction buffer.
-
Add a fixed, non-limiting concentration of DTNB solution.
-
Add a fixed, low concentration of the enzyme solution to all wells (except blanks). The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired measurement time.[1]
-
Add the varying concentrations of your substrate dilutions to the appropriate wells to initiate the reaction.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 412 nm. Take kinetic readings at regular intervals (e.g., every 30 seconds) for a period where the reaction rate for the lowest substrate concentration remains linear.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).[6]
-
Plot V₀ versus substrate concentration ([S]).
-
The optimal substrate concentration for routine activity assays is typically in the plateau region of the curve, where the rate is no longer dependent on the substrate concentration (e.g., 10-20x Km).[2]
-
Protocol 2: Standard Ellman's Assay for Thiol Quantification
This protocol is for quantifying the total free sulfhydryl concentration in a sample using a standard curve.
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[5]
-
DTNB Solution: Prepare a 4 mg/mL (10.1 mM) solution of DTNB in the reaction buffer.[4]
-
Thiol Standard Stock: Prepare a 1.5 mM stock solution of L-cysteine in the reaction buffer.[4][5]
2. Procedure:
-
Prepare Standards: Create a set of standards by serially diluting the 1.5 mM L-cysteine stock solution with the reaction buffer. Typical concentrations range from 0 to 1.5 mM.[8][12]
-
Sample Preparation: Dilute your unknown samples with the reaction buffer to ensure their final thiol concentration falls within the range of the standard curve.
-
Reaction Setup: In separate tubes or wells of a microplate:
-
Incubation: Mix the contents thoroughly and incubate at room temperature for 15 minutes, protected from light.[5][9][12]
-
Measurement: Measure the absorbance of all standards and samples at 412 nm using a spectrophotometer or microplate reader. Use the "0 mM" standard as the blank.[5][12]
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.[9]
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the thiol concentration of the unknown samples by interpolating their absorbance values on the standard curve.[9]
-
Visualizations
Ellman's Reaction Mechanism
The core of the assay is the chemical reaction between DTNB and a free thiol group (R-SH). This reaction cleaves the disulfide bond in DTNB, producing one molecule of a mixed disulfide (R-S-TNB) and one molecule of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[13][14] The concentration of TNB²⁻ is quantified by measuring its absorbance at 412 nm.
Workflow for Optimizing Substrate Concentration
Optimizing substrate concentration is a critical step to ensure that the enzyme's activity is the rate-limiting factor in your kinetic assay. This workflow outlines the key steps from initial setup to data analysis.
Troubleshooting High Background Absorbance
High background absorbance can obscure the true signal from your sample and lead to inaccurate results.[7] This decision tree provides a systematic approach to diagnosing and resolving the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Iodide in Amperometric Biosensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate iodide interference in amperometric biosensors.
Frequently Asked Questions (FAQs)
Q1: What is iodide interference in amperometric biosensors?
A1: Iodide interference in amperometric biosensors refers to the phenomenon where iodide ions (I⁻) present in a sample cause inaccurate measurements. This interference typically manifests as a false positive signal, a drifting baseline, or a change in the sensor's sensitivity to the target analyte. The primary mechanism is the electrochemical oxidation of iodide at the electrode surface, which generates a current that is indistinguishable from the signal produced by the analyte of interest.[1][2]
Q2: How does iodide interfere with the amperometric signal?
A2: Iodide interferes primarily through its electrochemical oxidation at the working electrode. In many amperometric biosensors, particularly those detecting hydrogen peroxide (H₂O₂), the applied potential is high enough to also oxidize iodide ions.[3] This direct oxidation of iodide generates an additional current, leading to an overestimation of the analyte concentration. The specific reaction is the oxidation of iodide to iodine (I₂) or triiodide (I₃⁻).[4] This can be particularly problematic when using platinum electrodes.[1]
Q3: What are the common signs of iodide interference in my experiment?
A3: Common signs of iodide interference include:
-
An unexpectedly high signal or a false positive in a blank sample known to contain iodide.
-
A continuously increasing signal (upward drift) after the introduction of an iodide-containing sample.
-
Non-reproducible results when analyzing samples with varying iodide concentrations.
-
A change in the slope of your calibration curve when iodide is present in the standards.
Q4: Which types of amperometric biosensors are most susceptible to iodide interference?
A4: Amperometric biosensors that operate at a positive potential for detection are particularly susceptible. This includes a vast number of biosensors based on oxidase enzymes, such as glucose oxidase, which produce hydrogen peroxide as a byproduct. The detection of H₂O₂ often occurs at a potential where iodide is also readily oxidized.[3]
Q5: Can the choice of electrode material affect the severity of iodide interference?
A5: Yes, the electrode material plays a crucial role. Platinum electrodes are well-known to be susceptible to iodide oxidation.[1] Gold and silver electrodes can also be affected.[1] Carbon-based electrodes might offer some advantages in certain potential ranges, but they are not entirely immune to interference. The choice of electrode material should be carefully considered based on the specific application and the potential for iodide contamination.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to iodide interference.
Issue 1: Suspected False Positive Signal Due to Iodide
Symptoms:
-
You observe a significant signal upon addition of a sample that should have little to no analyte.
-
The signal intensity correlates with the suspected concentration of iodide in the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected false positive signals.
Experimental Protocol: Confirmatory Test for Iodide Interference
-
Prepare a stock solution of potassium iodide (KI) (e.g., 1 M) in the same buffer used for your amperometric measurements.
-
Perform a blank measurement: Run your amperometric biosensor with only the buffer solution to establish a stable baseline.
-
Introduce iodide: Add a known concentration of the KI stock solution to the buffer to achieve a final concentration relevant to your samples (e.g., 1-10 µM).
-
Observe the signal: A sharp increase in the amperometric signal upon the addition of iodide, in the absence of your target analyte, confirms iodide interference.
Issue 2: Signal Drift in the Presence of Iodide
Symptoms:
-
The baseline signal does not stabilize and continuously drifts upwards after sample addition.
-
The rate of drift appears to be concentration-dependent.
Explanation: Continuous oxidation of iodide at the electrode surface can lead to a steady increase in the measured current, resulting in a drifting signal. This can also be caused by the formation of intermediate species that affect the electrode surface.
Troubleshooting Steps:
-
Lower the Operating Potential: If your biosensor's detection chemistry allows, reducing the applied potential may decrease the rate of iodide oxidation without significantly affecting the analyte's signal.
-
Employ a Permselective Membrane: Use a membrane, such as Nafion, to coat the electrode surface. These membranes can selectively block anions like iodide from reaching the electrode while allowing neutral molecules like H₂O₂ to pass through.
-
Differential Measurement: If you have a multi-channel system, use a reference electrode without the immobilized enzyme to measure the background signal from iodide. Subtracting this from the active sensor's signal can help correct for the drift.
Mitigation Strategies for Iodide Interference
The following table summarizes common strategies to reduce or eliminate iodide interference.
| Strategy | Principle | Advantages | Disadvantages |
| Lowering Operating Potential | Reduce the applied potential to a level where the analyte is still efficiently oxidized, but iodide is not. | Simple to implement; no modification to the sensor is needed. | May reduce sensitivity to the analyte; not always possible depending on the redox potentials. |
| Permselective Membranes (e.g., Nafion) | A negatively charged polymer coating repels anions like iodide, preventing them from reaching the electrode surface. | Effective at blocking a wide range of anionic interferents. | Can increase response time; may reduce analyte diffusion to the electrode, lowering sensitivity. |
| Sample Pre-treatment | Remove iodide from the sample before analysis using methods like solid-phase extraction. | Highly effective at eliminating interference. | Adds extra steps to the workflow; may not be suitable for real-time monitoring. |
| Use of Mediators | Employ a redox mediator that allows for electron transfer at a lower potential where iodide is not oxidized.[5] | Can significantly reduce interference and improve selectivity. | The mediator can leach from the sensor surface; potential for toxicity in biological applications. |
Quantitative Data on Interference
While specific quantitative data on iodide interference is highly dependent on the biosensor system and experimental conditions, the following table provides a general overview of common interferents for amperometric glucose biosensors, which often operate on principles susceptible to iodide interference.
| Interfering Substance | Typical Concentration in Blood | Interference Potential |
| Ascorbic Acid (Vitamin C) | 0.02 - 0.2 mM | High |
| Uric Acid | 0.18 - 0.48 mM | High |
| Acetaminophen | Therapeutic doses can vary | High |
| Iodide | Varies significantly with diet and medication | High |
Note: The interference potential is a qualitative assessment. The actual impact on your measurements will depend on the specific operating potential, electrode material, and presence of any protective membranes.
Signaling Pathway and Interference Mechanism
The following diagram illustrates the principle of a typical amperometric glucose biosensor and how iodide interferes with the signal.
Caption: Signaling pathway of a glucose biosensor and the interference mechanism of iodide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Design of Amperometric Biosensors for the Detection of Glucose Prepared by Immobilization of Glucose Oxidase on Conducting (Poly)Thiophene Films - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent non-enzymatic hydrolysis of acetylthiocholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-enzymatic hydrolysis of acetylthiocholine (ATCh) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis of this compound?
A1: Non-enzymatic hydrolysis is the spontaneous breakdown of this compound (ATCh) into thiocholine (B1204863) and acetate (B1210297) in an aqueous solution, without the involvement of an enzyme. This reaction can contribute to background signals in acetylcholinesterase (AChE) assays, leading to inaccurate measurements of enzyme activity.
Q2: Why is it important to prevent the non-enzymatic hydrolysis of ATCh?
A2: Preventing the non-enzymatic hydrolysis of ATCh is crucial for obtaining accurate and reproducible results in AChE assays. High background signals from spontaneous hydrolysis can mask the true enzymatic activity, leading to an underestimation of the inhibitory effects of test compounds or incorrect kinetic parameter calculations.
Q3: What are the primary factors that influence the rate of non-enzymatic hydrolysis of ATCh?
A3: The main factors influencing the rate of non-enzymatic hydrolysis of ATCh are:
-
pH of the solution: The rate of hydrolysis is pH-dependent.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer composition: The type and concentration of buffer components can affect the stability of ATCh.
-
Storage duration: The longer the ATCh solution is stored, the greater the extent of hydrolysis.
Q4: How quickly does this compound hydrolyze non-enzymatically?
A4: The rate of non-enzymatic hydrolysis is generally slow but can be significant under certain conditions. At 25°C in a 20 mM sodium phosphate (B84403) buffer at pH 7.0, the non-enzymatic hydrolysis rate constant (k_nonE_) for this compound is approximately 16 × 10⁻⁶ mM⁻¹min⁻¹.[1]
Troubleshooting Guide
Issue: High background signal in blank wells (no enzyme).
| Possible Cause | Troubleshooting Steps |
| Spontaneous hydrolysis of ATCh solution. | 1. Prepare ATCh solution fresh for each experiment.[2] 2. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. 3. During the experiment, keep the ATCh solution on ice . 4. Run a blank control containing all reagents except the enzyme to quantify and subtract the background rate of spontaneous hydrolysis.[3][4] |
| Sub-optimal buffer pH. | 1. Ensure the assay buffer pH is within the optimal range for both enzyme activity and substrate stability (typically pH 7.0-8.0 ).[3] 2. Verify the pH of your buffer after preparation and adjust if necessary. |
| Contaminated reagents. | 1. Use high-purity water and reagents for all solutions.[2] 2. Filter-sterilize buffer solutions to prevent microbial growth, which can alter pH and introduce contaminants. |
| Reaction of DTNB with other compounds. | 1. If using complex biological samples, consider that DTNB can react with other free sulfhydryl groups.[2] 2. Run appropriate controls to account for this, such as a sample with DTNB but without ATCh. |
Quantitative Data Summary
The stability of this compound is highly dependent on temperature and the duration of storage. The following tables provide data on the stability of acetylcholine (B1216132), a closely related molecule, which can be used as a proxy to guide the handling of this compound.
Table 1: Stability of Acetylcholine (0.55 M) at Various Temperatures Over 84 Days
| Storage Temperature (°C) | Stability | Observations |
| -20 | Very High | Extremely small breakdown over the 84-day period.[5] |
| 4 | Very High | Extremely small breakdown over the 84-day period; no significant difference from -20°C storage.[5] |
| 25 | Moderate | Stable for approximately 28 days, after which modest breakdown occurs.[5] |
| 50 | Low | Rapid breakdown observed after just 1 day.[5] |
Table 2: Stability of Ready-to-Use Acetylcholine Solutions in 0.9% NaCl Over 10 Days
| Concentration (mol/L) | Storage Temperature (°C) | Stability Over 10 Days |
| 1 x 10⁻⁴ | 4 | Chemically stable |
| 2 x 10⁻⁵ | 4 | Chemically stable |
| 2 x 10⁻⁶ | 4 | Chemically stable |
| 1 x 10⁻⁴ | 20 | Degradation observed |
| 2 x 10⁻⁵ | 20 | Degradation observed |
| 2 x 10⁻⁶ | 20 | Degradation observed |
| 1 x 10⁻⁴ | 56 | Significant degradation |
| 2 x 10⁻⁵ | 56 | Significant degradation |
| 2 x 10⁻⁶ | 56 | Significant degradation |
| Data from a study on acetylcholine stability, which generally shows that stability increases with increasing concentration and decreasing temperature.[6] |
Experimental Protocols
Protocol for Preparation and Handling of this compound to Minimize Non-Enzymatic Hydrolysis
1. Reagent Preparation:
-
Buffer Selection: A phosphate buffer (0.1 M, pH 7.0-8.0) is commonly used.[4] Prepare the buffer using high-purity water and analytical grade reagents. Verify the final pH with a calibrated pH meter.
-
ATCh Stock Solution:
-
Weigh out the required amount of this compound iodide or chloride in a pre-chilled tube.
-
Dissolve the ATCh in the assay buffer to the desired stock concentration (e.g., 100 mM).
-
Gently vortex to dissolve. Avoid vigorous shaking to minimize aeration.
-
Immediately place the stock solution on ice.
-
Prepare small-volume aliquots of the stock solution and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
2. Assay Procedure:
-
Thawing: When needed, thaw a single aliquot of the ATCh stock solution rapidly and keep it on ice.
-
Working Solution: Prepare the final working concentration of ATCh by diluting the stock solution in ice-cold assay buffer immediately before use.
-
Running Blanks: For each experiment, prepare blank wells containing the assay buffer and the ATCh working solution but no enzyme. This will allow you to measure the rate of non-enzymatic hydrolysis under your specific experimental conditions.
-
Incubation: Minimize the incubation time of the assay plate at room temperature or 37°C before reading the absorbance to reduce the contribution of non-enzymatic hydrolysis.
Visualizations
References
- 1. Hydrolysis of low concentrations of the this compound analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylcholinesterase Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding acetylcholinesterase (AChE) inhibition assays. A primary focus is to address the common issue of false positives, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ellman's method for measuring AChE activity?
A1: The Ellman's method is a widely used colorimetric assay to determine AChE activity.[1][2] It is based on a two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine (ATCh), to produce thiocholine (B1204863) and acetic acid.[1][3]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-Thio-2-nitrobenzoic acid (TNB) anion.[1]
The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[1][2]
Q2: What are the most common causes of false positives in AChE inhibition assays?
A2: False positives in AChE inhibition assays can arise from several sources, leading to the incorrect identification of a compound as an AChE inhibitor. Key causes include:
-
Direct Reaction with DTNB: Compounds, particularly those containing thiol groups, can directly react with DTNB, producing a yellow color and mimicking AChE inhibition.[4][5]
-
Compound Aggregation: Test compounds can form aggregates that non-specifically inhibit the enzyme, leading to false-positive results.[4]
-
Interference from Solvents: Organic solvents used to dissolve test compounds, such as DMSO, can inhibit AChE activity.[4]
-
Chemical Inhibition: Some compounds, like certain aldehydes and amines, can inhibit the chemical reaction between thiocholine and DTNB rather than the enzyme itself.[6][7]
Q3: How can I differentiate between a true AChE inhibitor and a false positive?
A3: To confirm true AChE inhibition and rule out false positives, you should perform a series of control experiments:
-
Enzyme-less Control: Mix your test compound with DTNB and the substrate in the absence of the AChE enzyme. If a color change occurs, it indicates your compound is reacting directly with the assay reagents.[4]
-
Detergent Control for Aggregation: Perform the assay in the presence of a non-ionic detergent like 0.1% Triton X-100. A significant increase in the IC50 value of your inhibitor suggests that the initial inhibition was likely due to aggregation.[4]
-
Vehicle Control: Always include a control with the solvent used to dissolve your test compound to account for any effects of the solvent on enzyme activity.[4]
Q4: My blank (buffer + DTNB) has high background absorbance. What could be the cause?
A4: High background absorbance in the blank is a common issue and can be attributed to:
-
DTNB Hydrolysis: At a pH above 8.0, DTNB can spontaneously hydrolyze, producing the yellow TNB anion.[8]
-
Contaminated Reagents: The buffer or water used may be contaminated with thiol-containing compounds.[8]
-
Degraded DTNB: Improper storage of the DTNB solution (e.g., exposure to light) can lead to its degradation.[8]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your AChE inhibition assays.
Issue 1: No or Low Signal (No Yellow Color Development)
| Possible Cause | Troubleshooting Step |
| Absence of free thiols in the sample | The sample may not have detectable levels of free sulfhydryl groups. Run a positive control with a known thiol standard like cysteine or glutathione (B108866) to confirm the assay is working.[9] |
| Degraded DTNB reagent | DTNB solutions should be prepared fresh and protected from light. To test the reagent, add a small amount to a known thiol solution; an intense yellow color should appear instantly.[9] |
| Incorrect buffer pH | The optimal pH for the reaction of TNB with thiols is between 7.5 and 8.5. Verify the pH of your reaction buffer.[8][9] |
| Inactive Enzyme | The AChE enzyme may have lost its activity due to improper storage or handling. Test the enzyme activity with a known substrate concentration and no inhibitor. |
Issue 2: High Background Absorbance in the Blank
| Possible Cause | Troubleshooting Step |
| DTNB Hydrolysis | Ensure the pH of the reaction buffer is not significantly above 8.0.[8] Prepare fresh DTNB solution. |
| Contaminated Reagents | Use high-purity water and reagents. Test individual components (buffer, water) with DTNB to identify the source of contamination.[8] |
| Light Exposure | Store DTNB solution in a light-protected container.[8] |
Issue 3: Suspected False-Positive Inhibition
| Possible Cause | Troubleshooting Step |
| Test compound reacts with DTNB | Run a control experiment by mixing the test compound, substrate, and DTNB without the AChE enzyme. A color change indicates a direct reaction.[4] |
| Test compound precipitates in the assay buffer | Observe the wells for any precipitation. If solubility is an issue, consider using a co-solvent at a low final concentration (<1%) and always include a solvent control.[3][4] |
| Test compound forms aggregates | Perform the assay with and without a non-ionic detergent (e.g., 0.1% Triton X-100). A significant shift in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.[4] |
| Solvent inhibits AChE | Run a vehicle control containing the same concentration of the solvent used for the test compounds.[4] |
Quantitative Data Summary
Table 1: Effect of Common Solvents on AChE Activity
| Solvent | Final Concentration in Assay | Effect on AChE Activity | Reference |
| DMSO | >1% (v/v) | Significant inhibition (mixed-competitive) | [4] |
| Methanol | Not specified | Negligible impact | [4] |
| Propylene glycol | Not specified | Minimal inhibitory effects | [4] |
| Acetonitrile | Not specified | Minimal inhibitory effects | [4] |
| Tween 20 | Not specified | Minimal inhibitory effects | [4] |
| Polysorbate 80 | Not specified | Minimal inhibitory effects | [4] |
Experimental Protocols
Standard Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is a generalized version and should be optimized for specific experimental conditions.[4]
1. Reagent Preparation:
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer. Protect from light.[1][4]
-
Substrate Solution: 14-15 mM this compound iodide (ATCI) in deionized water. Prepare fresh.[1][4]
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).[1]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a positive control (e.g., Donepezil) in an appropriate solvent. Ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells.[1][4]
2. Assay Procedure (96-well plate format):
-
Add 140 µL of Assay Buffer to each well.[4]
-
Add 10 µL of the inhibitor solution or vehicle control to the appropriate wells.[4]
-
Add 10 µL of the AChE enzyme solution to all wells except the blank (add 10 µL of Assay Buffer to blank wells instead).[4]
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[4]
-
Add 10 µL of the DTNB solution to each well.[4]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.[4]
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic measurement) or after a fixed incubation time (end-point measurement).[1][10]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the background rate (from the blank) from all other readings.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
Visualizations
Caption: Cholinergic Synapse Signaling Pathway.
Caption: Ellman's Method Experimental Workflow.
Caption: Troubleshooting False Positives Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Acetylcholinesterase (AChE) Activity Assay: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the acetylcholinesterase (AChE) activity assay, with a specific focus on establishing and maintaining the linear range of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the "linear range" in an AChE assay and why is it important?
A1: The linear range is the period during the enzymatic reaction where the rate of product formation is constant and directly proportional to the enzyme concentration.[1] It is crucial to conduct experiments within this range to ensure that the measured activity accurately reflects the enzyme's true catalytic rate.[2][3] Outside of this range, factors like substrate depletion or product inhibition can lead to an underestimation of enzyme activity.[4]
Q2: What is the underlying principle of the most common AChE assay?
A2: The most widely used method is the Ellman assay.[5][6] In this colorimetric assay, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6] This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[6] The rate of TNB formation is directly proportional to the AChE activity.[6]
Q3: What factors can influence the linear range of the assay?
A3: Several factors can affect the linear range, including enzyme concentration, substrate concentration, temperature, pH, and incubation time.[3] For instance, a high enzyme concentration can quickly deplete the substrate, shortening the linear phase.[2] Similarly, long incubation times can lead to substrate consumption beyond the linear portion of the reaction curve.[3]
Q4: How do I determine the linear range for my specific experimental conditions?
A4: To determine the linear range, you should perform two key experiments: one varying the enzyme concentration while keeping the time and substrate concentration constant, and another varying the incubation time with fixed enzyme and substrate concentrations.[7] The linear range is the portion of the resulting graphs where the absorbance shows a linear relationship with either enzyme concentration or time.[2][7] It is recommended that subsequent experiments use conditions that fall well within these established linear portions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | Inactive Enzyme: Improper storage or handling may have led to loss of enzyme activity. | - Ensure the enzyme is stored at the correct temperature (e.g., -20°C or -80°C).[8] - Avoid repeated freeze-thaw cycles.[8][9] - Run a positive control with a known active enzyme to verify assay components. |
| Incorrect Reagents: Wrong substrate (e.g., acetylcholine (B1216132) instead of this compound for the Ellman method) or omission of a key reagent.[10] | - Double-check that all reagents, particularly the correct substrate (this compound), are included and correctly prepared.[10] | |
| Instrument Error: The plate reader is set to the incorrect wavelength.[11] | - Verify the spectrophotometer is set to measure absorbance at 412 nm for the Ellman assay.[11][12] | |
| High Background Signal | Spontaneous Substrate Hydrolysis: The substrate may be hydrolyzing on its own without enzymatic activity. | - Run a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic hydrolysis.[12] Subtract this rate from your sample readings.[9][13] |
| Reagent Contamination: Reagents or microplates may be contaminated with substances that react with DTNB.[12] | - Use fresh, high-purity reagents and clean microplates.[14] | |
| Sample Interference: Components in the sample (e.g., blood) may interfere with the absorbance reading.[15] | - Run a sample blank containing the sample and all reagents except the substrate to correct for background absorbance. | |
| Poor Linearity or Non-linear Reaction Curve | Enzyme Concentration Too High: The enzyme is depleting the substrate too quickly.[2] | - Reduce the enzyme concentration. It's recommended to test several dilutions of your sample to find a concentration that falls within the linear range.[2] |
| Substrate Concentration Too Low: The substrate becomes the limiting factor during the reaction. | - Ensure the substrate concentration is not limiting. For Michaelis-Menten kinetics, substrate concentrations are often tested up to 5 times the Km value.[16] | |
| Incubation Time Too Long: The reaction has proceeded beyond the point where less than 10-15% of the substrate has been consumed.[2][3] | - Reduce the incubation time. Perform a time-course experiment to identify the linear portion of the reaction.[17] | |
| Substrate Inhibition: High concentrations of this compound can inhibit AChE activity.[18] | - Test a range of substrate concentrations to identify and avoid the inhibitory range.[5] |
Experimental Protocols
Protocol: Determining the Linear Range of AChE Activity
This protocol outlines the steps to determine the linear range with respect to both enzyme concentration and time.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)[6]
-
This compound iodide (ATCh) substrate[6]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[6]
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4-8.0)[6][12]
-
96-well clear, flat-bottom microplate[11]
-
Microplate reader capable of kinetic measurements at 412 nm[6]
2. Part A: Determining Linearity with Enzyme Concentration
-
Prepare a serial dilution of the AChE enzyme in phosphate buffer. The range of concentrations should be broad enough to identify a linear response.
-
In a 96-well plate, add a fixed volume of each enzyme dilution to triplicate wells.
-
Prepare a reaction mixture containing a saturating concentration of ATCh and DTNB in phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to all wells simultaneously, using a multichannel pipette is recommended.[11][14]
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).[12]
-
Data Analysis: For each enzyme concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.[12] Plot V₀ against the enzyme concentration. The linear range is the range of enzyme concentrations where the plot is a straight line.[19]
3. Part B: Determining Linearity with Time
-
Select an enzyme concentration from the middle of the linear range determined in Part A.
-
Set up triplicate reactions in a 96-well plate using this fixed enzyme concentration.
-
Initiate the reaction as described in Part A, step 4.
-
Measure the absorbance at 412 nm at multiple time points over a longer period (e.g., every minute for 20-30 minutes).[6]
-
Data Analysis: Plot the average absorbance against time. The linear range is the time interval during which the plot is a straight line, typically where less than 15% of the substrate has been consumed.[3]
Data Presentation
Table 1: Example Parameters for Determining Enzyme Concentration Linearity
| Enzyme Dilution | Final Enzyme Conc. (U/L) | Substrate Conc. (mM) | Incubation Time (min) |
| 1:2 | 300 | 1 | 10 |
| 1:4 | 150 | 1 | 10 |
| 1:8 | 75 | 1 | 10 |
| 1:16 | 37.5 | 1 | 10 |
| 1:32 | 18.75 | 1 | 10 |
| 1:64 | 9.38 | 1 | 10 |
Table 2: Example Parameters for Determining Time Linearity
| Time Point (min) | Enzyme Conc. (U/L) | Substrate Conc. (mM) |
| 0 | 75 | 1 |
| 2 | 75 | 1 |
| 4 | 75 | 1 |
| 6 | 75 | 1 |
| 8 | 75 | 1 |
| 10 | 75 | 1 |
| 15 | 75 | 1 |
| 20 | 75 | 1 |
Visualizations
Caption: Workflow for determining the enzyme concentration linear range.
Caption: Troubleshooting logic for non-linear AChE assay results.
References
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Factors in standardizing automated cholinesterase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylthiocholine Hydrolysis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing acetylthiocholine hydrolysis assays, particularly the Ellman's method for measuring acetylcholinesterase (AChE) activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: Why is my blank reading too high?
Answer: A high blank reading in an this compound hydrolysis assay can be caused by several factors:
-
Spontaneous Hydrolysis of this compound: this compound can spontaneously hydrolyze in aqueous solutions, especially at alkaline pH.[1] To mitigate this, prepare the this compound solution fresh just before use and keep it on ice.
-
Contamination of Reagents: Ensure all your reagents, especially the buffer and water, are free from contaminants that may react with DTNB (Ellman's reagent).
-
Presence of Reducing Agents: Samples containing free sulfhydryl groups (e.g., from dithiothreitol (B142953) (DTT) or β-mercaptoethanol) will react with DTNB, leading to a high background. If possible, remove these agents before the assay.
Question: Why am I seeing low or no enzyme activity?
Answer: Several factors can lead to unexpectedly low or absent enzyme activity:
-
Suboptimal pH: Acetylcholinesterase activity is highly pH-dependent, with an optimal pH typically around 8.0.[2][3][4] Ensure your reaction buffer is at the correct pH.
-
Enzyme Inactivation: Improper storage or handling can lead to enzyme denaturation. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Your sample may contain inhibitors of acetylcholinesterase. If inhibition is suspected, it's advisable to run a control with a known amount of pure enzyme to check for interference.
-
Incorrect Substrate Concentration: While a higher substrate concentration generally leads to a higher reaction rate, excessively high concentrations of this compound can lead to substrate inhibition.[5][6]
Question: The color development in my assay is unstable. What could be the cause?
Answer: The yellow color produced by the reaction of thiocholine (B1204863) with DTNB should be stable for a reasonable period. If you observe instability, consider the following:
-
Light Sensitivity: The product of the Ellman's reaction, 5-thio-2-nitrobenzoic acid (TNB), can be sensitive to light. Protect your reaction plate or cuvettes from direct light.
-
pH Shift: A significant change in the pH of the reaction mixture during the assay can affect the stability of the colored product. Ensure your buffer has sufficient buffering capacity. The extinction of TNB is not affected by changes in pH between 7.6 and 8.6.[7]
-
Precipitation of DTNB: In some cases, DTNB may precipitate out of solution, especially if the stock solution is old or improperly prepared. Ensure the DTNB solution is fully dissolved before use.[8]
Frequently Asked Questions (FAQs)
What is the optimal pH for the this compound hydrolysis assay?
The optimal pH for acetylcholinesterase activity is generally around 8.0.[2][3][4] The Ellman's reaction, used to detect the product of hydrolysis, also works optimally at a slightly alkaline pH of around 8.0, as this facilitates the reaction between the thiol group of thiocholine and DTNB.[7][9][10] Therefore, maintaining a pH of 7.5-8.0 is crucial for reliable results.
What buffer should I use for the assay?
Phosphate (B84403) buffers (e.g., 0.1 M sodium phosphate buffer) are commonly used for this assay as they provide good buffering capacity in the optimal pH range.[7][9][11] Tris-HCl buffer (e.g., 50 mM) at pH 8.0 is also a suitable alternative.[12][13]
How should I prepare my this compound and DTNB solutions?
-
This compound: It is recommended to prepare this compound solutions fresh for each experiment due to its potential for spontaneous hydrolysis.[1] Dissolve it in the assay buffer or water immediately before use and keep it on ice.
-
DTNB (Ellman's Reagent): A stock solution of DTNB can be prepared in a buffer like 0.1 M sodium phosphate, pH 8.0.[7][9] This stock solution should be stored protected from light. Some protocols suggest dissolving DTNB in DMSO to create a concentrated stock that can be diluted into the reaction buffer.[12]
What is the molar extinction coefficient for the product of the Ellman's reaction?
The molar extinction coefficient for 5-thio-2-nitrobenzoic acid (TNB), the yellow product of the Ellman's reaction, is 14,150 M⁻¹cm⁻¹ at 412 nm.[7][12] This value is used to calculate the concentration of the product and, consequently, the enzyme activity.
Data Presentation
Table 1: Optimal pH and Buffer Conditions
| Parameter | Recommended Value | Common Buffers |
| Optimal pH for AChE | ~8.0 | 0.1 M Sodium Phosphate |
| Optimal pH for Ellman's Reaction | 7.5 - 8.6 | 50 mM Tris-HCl |
Table 2: Molar Extinction Coefficient of TNB
| Wavelength | Molar Extinction Coefficient (ε) |
| 412 nm | 14,150 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Standard Acetylcholinesterase Activity Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer.[9]
-
This compound Solution: Prepare a 10 mM solution of this compound iodide in Assay Buffer. Prepare this solution fresh.
-
Enzyme Solution: Dilute the acetylcholinesterase enzyme to the desired concentration in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer
-
20 µL of DTNB Solution
-
10 µL of Enzyme Solution (or sample)
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of this compound Solution to each well.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Use the Beer-Lambert law to calculate the enzyme activity: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:
-
ε = 14,150 M⁻¹cm⁻¹
-
Path length is typically determined by the plate reader for a given volume.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of low concentrations of the this compound analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. japsonline.com [japsonline.com]
Background correction for high-background samples in AChE assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Acetylcholinesterase (AChE) assays, with a focus on correcting for high-background samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background absorbance in an AChE assay using Ellman's reagent (DTNB)?
High background absorbance in an AChE assay can originate from several sources:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCI), can spontaneously hydrolyze, especially at a pH above 8.0.[1] This non-enzymatic hydrolysis releases thiocholine, which then reacts with DTNB to produce the yellow-colored product TNB, leading to an elevated background signal.[1]
-
Reaction with DTNB: Other thiol-containing compounds present in the sample can react directly with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), causing a false-positive signal.[1] Strong nucleophiles can also cleave the disulfide bond in DTNB, contributing to high background.[2]
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with thiol-containing compounds, which will react with DTNB and increase the background.[3]
-
Sample-Specific Interference: Colored or turbid samples can cause high absorbance readings due to light scattering or inherent absorbance at the measurement wavelength (412 nm).[3]
-
Degraded Reagents: Improper storage of DTNB or substrate solutions, such as exposure to light or moisture, can lead to their degradation and contribute to a higher background signal.[3]
Q2: How can I effectively correct for high background in my AChE assay?
Proper background correction is crucial for accurate results. Here are the key strategies:
-
Use Appropriate Blanks: It is essential to include proper blank controls in your experimental setup. The absorbance of these blanks should be subtracted from your sample readings.[3][4]
-
Reagent Blank (Blank): Contains all reaction components (buffer, DTNB, and substrate) except the enzyme. This control accounts for the spontaneous hydrolysis of the substrate.[5]
-
Sample Blank: Contains the sample and buffer but lacks the DTNB reagent. This is crucial for colored or turbid samples to correct for their intrinsic absorbance.[3]
-
-
Prepare Fresh Reagents: Always prepare fresh substrate (ATCI) and DTNB solutions on the day of the experiment to minimize degradation and spontaneous hydrolysis.[1][5]
-
Optimize Assay Conditions:
-
Sample Preparation: If your sample contains interfering substances, consider sample preparation techniques like deproteinization or dialysis to remove them.
Q3: My blank control shows high absorbance. What should I do?
A high absorbance reading in your reagent blank (containing buffer, DTNB, and substrate) is a common issue. Here's a troubleshooting workflow:
-
Prepare Fresh Reagents: The primary suspect is the stability of your substrate and DTNB solutions. Prepare them fresh and repeat the measurement.[1][4]
-
Check Buffer pH: Verify that the pH of your assay buffer is within the recommended range (7.4-8.0). A pH above 8.0 can accelerate the spontaneous hydrolysis of ATCI.[1][3]
-
Test Reagent Purity: If the problem persists, your reagents, including the buffer and water, might be contaminated with thiol-containing compounds.[3] Use high-purity water and reagents.
Q4: Are there alternative substrates I can use to reduce background?
Yes, if you consistently face issues with the Ellman's method, you might consider an alternative substrate. Indoxylacetate has been proposed as a chromogenic reactant for AChE assays that avoids the use of DTNB, thereby eliminating side reactions associated with it.[7] However, it's important to note that the biochemical parameters and enzyme kinetics may differ, requiring re-optimization of your assay.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems related to high background in AChE assays.
Problem: High Background Signal
Possible Causes and Solutions
| Possible Cause | Suggested Solution(s) | Citation(s) |
| Spontaneous Substrate Hydrolysis | Prepare fresh substrate solution for each experiment. Ensure the assay buffer pH is optimal (typically 7.4-8.0). | [1][5] |
| Reaction of Sample Components with DTNB | Run a sample blank (sample + buffer, no DTNB) and subtract its absorbance from the test sample reading. | [3] |
| Contaminated Reagents | Use high-purity water and fresh reagents. Prepare fresh buffer solutions. | [3] |
| Degraded DTNB or Substrate | Store DTNB and substrate solutions protected from light. Prepare fresh solutions daily. | [3][5] |
| Inappropriate Microplate | For colorimetric assays, use clear, flat-bottom plates. For fluorescence assays, use black, opaque-walled plates to minimize background fluorescence. | [6] |
| Insufficient Washing (in plate-based assays) | Increase the number and duration of washing steps between reagent additions to remove any residual unbound components. | [8] |
Experimental Protocols
Protocol: Standard AChE Assay with Background Correction
This protocol is based on the Ellman's method and includes the necessary controls for background correction.
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix them while monitoring the pH until it reaches 8.0.[5]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[5]
-
14 mM ATCI Solution: Dissolve 40.2 mg of this compound iodide (ATCI) in 10 mL of deionized water. This solution should be prepared fresh daily.[5]
-
AChE Solution: Prepare a stock solution of AChE and dilute it to the desired working concentration in cold phosphate buffer immediately before use. Keep the enzyme on ice.[5]
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[5]
-
Sample: 140 µL Phosphate Buffer + 10 µL Sample + 10 µL AChE solution + 10 µL DTNB.
-
Sample Blank (for colored/turbid samples): 150 µL Phosphate Buffer + 10 µL Sample + 10 µL AChE solution.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[5]
-
-
Pre-incubation: Add the buffer, sample/solvent, AChE solution, and DTNB to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[5]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the sample blank (add 10 µL of deionized water to the sample blank). The final volume in each well should be 170-180 µL.[5]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[5]
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other wells.[5]
-
For colored or turbid samples, subtract the absorbance of the sample blank from the sample reading at each time point before calculating the reaction rate.
Visual Guides
Caption: Workflow for AChE assay with background correction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Acetylthiocholine Iodide and Acetylthiocholine Chloride in Enzyme Assays
When selecting a substrate for acetylcholinesterase (AChE) activity assays, researchers are often faced with the choice between acetylthiocholine iodide (ATCI) and this compound chloride (ATCC). Both salts serve as effective substrates for AChE, undergoing hydrolysis to produce thiocholine (B1204863). The subsequent detection of thiocholine forms the basis of widely used colorimetric and electrochemical assays. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making an informed decision.
The primary distinction between the two lies in the properties of their counter-ions, iodide and chloride. While the this compound cation is the substrate for the enzyme, the anion can influence the assay depending on the detection method employed. This compound iodide is a more cost-effective option, but the iodide ion's electrochemical activity can be a significant drawback in certain applications.[1][2][3]
Chemical and Physical Properties
A summary of the key properties of this compound iodide and this compound chloride is presented below.
| Property | This compound Iodide (ATCI) | This compound Chloride (ATCC) | Reference(s) |
| Molecular Weight | 289.18 g/mol | 243.76 g/mol | [4] |
| Appearance | White powder or crystals | White powder | |
| Solubility in Water | 100 mg/mL | Soluble | |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | Not specified, but readily soluble for assay concentrations | [4] |
| Solubility in DMSO | Approximately 30 mg/mL[4], 58 mg/mL[5] | Soluble | [4][5] |
| Storage | 2-8°C or -20°C[4] for long-term stability. | -20°C for long-term stability. | |
| Solution Stability | Aqueous solutions should be prepared fresh daily.[4][6] | Aqueous solutions should be prepared fresh daily. | [4][6] |
Performance in Different Assay Types
Spectrophotometric Assays (Ellman's Method)
The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[7][8] In this assay, the thiocholine produced from the enzymatic hydrolysis of this compound reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[7][8]
For the Ellman's method, both this compound iodide and chloride can be used effectively. The iodide ion does not typically interfere with the colorimetric reaction.[3] Given its lower cost, this compound iodide is frequently the substrate of choice for this application.[3]
Electrochemical Assays (Amperometric Biosensors)
In amperometric biosensors, AChE activity is determined by electrochemically oxidizing the thiocholine product. In this context, the choice of the this compound salt is critical. The iodide ion is electrochemically active and can be oxidized at the electrode, generating a current that interferes with the measurement of thiocholine oxidation.[1][2][3] This can lead to false positive signals or a reduction in the sensitivity of the assay.[1][2]
Therefore, for amperometric detection, this compound chloride is strongly recommended.[3] If this compound iodide must be used due to cost or availability, extensive optimization of the experimental conditions, such as the working potential of the electrode, is necessary to minimize the interference from iodide oxidation.[1][2] Studies have shown that at certain potentials, the signal from iodide can be significant, complicating the accurate measurement of enzymatic activity.[1][9]
Experimental Protocols
Key Signaling Pathway in Ellman's Assay
The enzymatic reaction and subsequent colorimetric detection in the Ellman's assay can be visualized as a two-step process. First, acetylcholinesterase catalyzes the hydrolysis of this compound. The resulting thiocholine then reacts with DTNB.
Experimental Workflow for an AChE Inhibition Assay
A typical workflow for screening potential AChE inhibitors using the Ellman's method is outlined below. This process involves preparing the reagents, setting up the assay plate, pre-incubating the enzyme with potential inhibitors, initiating the reaction with the substrate, and measuring the activity kinetically.
Detailed Protocol for AChE Activity Measurement (Ellman's Method)
This protocol is adapted for a 96-well plate format and is suitable for measuring AChE activity and screening for inhibitors.
Materials and Reagents:
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in phosphate buffer. Store protected from light.
-
This compound Iodide (ATCI) or Chloride (ATCC) Solution: 14 mM in deionized water. Prepare fresh daily.[7]
-
Acetylcholinesterase (AChE) Solution: 1 U/mL in phosphate buffer. Prepare fresh and keep on ice.
-
Test Compounds (Inhibitors): Stock solutions in a suitable solvent (e.g., DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 412 nm.
Procedure:
-
Plate Setup: Prepare the following in triplicate in the wells of the 96-well plate.
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/ATCC.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[7]
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C. This step allows any potential inhibitors to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 10 µL of the 14 mM this compound (iodide or chloride) solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Correct the rates of the control and test samples by subtracting the rate of the blank.
-
Determine the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
For inhibitor screening, plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The choice between this compound iodide and this compound chloride primarily depends on the assay methodology. For widely used spectrophotometric methods like the Ellman's assay, this compound iodide is a reliable and cost-effective option, as the iodide ion does not interfere with the colorimetric detection.[3] However, for electrochemical assays, particularly those employing amperometric biosensors, this compound chloride is the superior choice to avoid the confounding electrochemical activity of the iodide ion.[1][2][3] Researchers should carefully consider their detection method to ensure the accuracy and reliability of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical evaluation of this compound iodide and this compound chloride as substrates for amperometric biosensors based on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Evaluation of this compound Iodide and this compound Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. benchchem.com [benchchem.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Enzyme Substrates: Indoxylacetate vs. Acetylthiocholine
For researchers and professionals in drug development and scientific research, the selection of an appropriate enzyme substrate is a critical decision that can significantly impact the accuracy and efficiency of experimental assays. This guide provides a detailed comparison of two commonly used substrates, indoxylacetate and acetylthiocholine, primarily in the context of acetylcholinesterase (AChE) activity assays. We will delve into their performance, supported by experimental data, and provide the necessary protocols for their use.
At a Glance: Key Performance Indicators
The choice between indoxylacetate and this compound hinges on the specific requirements of the experiment, such as sensitivity, potential for interference, and the desired kinetic parameters. Below is a summary of their key biochemical constants when used with electric eel acetylcholinesterase.
| Parameter | This compound | Indoxylacetate | Reference |
| Michaelis Constant (Km) | (2.06 ± 0.35) × 10-4 mol/L | (3.21 ± 0.31) × 10-3 mol/L | [1][2][3] |
| Maximum Velocity (Vmax) | (4.97 ± 0.42) × 10-7 kat | (7.71 ± 0.56) × 10-8 kat | [1][2][3] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher Vmax value indicates a faster reaction rate when the enzyme is saturated with the substrate.
Delving Deeper: A Comparative Analysis
This compound is the cornerstone of the widely used Ellman's method for measuring cholinesterase activity.[2][4] Its structural similarity to the natural substrate, acetylcholine, makes it a biologically relevant choice for studying enzyme kinetics and inhibition. The hydrolysis of this compound by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[4][5] This method is highly sensitive and has a well-established protocol. However, a significant drawback is the potential for interference. DTNB can react with thiol-containing compounds and some oxime reactivators, which can lead to inaccurate measurements of AChE activity.[1][2][3]
Indoxylacetate , on the other hand, offers a compelling alternative, particularly in scenarios where the Ellman's method reagents may cause interference.[1][6] The enzymatic cleavage of indoxylacetate by AChE produces indoxyl, which subsequently undergoes spontaneous oxidation to form the blue-colored dye, indigo (B80030).[7][8] A key advantage of this substrate is its lack of chemical reactivity with oxime antidotes and thiols, making it a more suitable choice for certain toxicological and pharmacological studies.[1][2][3] However, indoxylacetate exhibits a lower turnover rate (Vmax) and a higher Km compared to this compound, indicating a lower affinity for AChE and a slower reaction.[1][3][6] Additionally, the solubility of indoxylacetate and its product, indigo, can be a limiting factor.[2][3]
Experimental Protocols
Acetylcholinesterase Activity Assay using this compound (Ellman's Method)
This protocol is a standard method for determining AChE activity.
Materials:
-
This compound iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS)
-
Acetylcholinesterase (AChE) enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DTNB in PBS.
-
Prepare various concentrations of this compound in PBS.
-
In a cuvette, mix the PBS, DTNB working solution, and the AChE enzyme solution.
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
Acetylcholinesterase Activity Assay using Indoxylacetate
This protocol provides an alternative to the Ellman's method.
Materials:
-
Indoxylacetate (substrate)
-
Phosphate buffered saline (PBS)
-
Acetylcholinesterase (AChE) enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of indoxylacetate, potentially in a small amount of organic solvent before dilution in PBS due to solubility limitations.
-
In a cuvette, mix the PBS and the AChE enzyme solution.
-
Start the reaction by adding the indoxylacetate solution.
-
Monitor the formation of the blue indigo product by measuring the absorbance at or around 670 nm. The rate of increase in absorbance is proportional to the AChE activity.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Acetylcholinesterase signaling pathway in the synaptic cleft.
Caption: Experimental workflow for the Ellman's method.
Caption: Experimental workflow for the indoxylacetate assay.
Conclusion
Both this compound and indoxylacetate are valuable substrates for the determination of acetylcholinesterase activity. This compound, used in the standard Ellman's assay, offers high sensitivity and a faster reaction rate.[1][2][3] However, its susceptibility to interference from thiols and oximes can be a significant limitation. Indoxylacetate provides a robust alternative in such cases, as it does not react with these interfering compounds.[1][2][3] The choice between these two substrates should be guided by the specific experimental context, including the presence of potentially interfering substances and the required sensitivity of the assay. For routine screening where interference is not a concern, the well-established Ellman's method with this compound remains a popular choice. For more specialized applications, such as the in vitro characterization of novel drugs or toxins, the use of indoxylacetate may be more advantageous.[2][3]
References
- 1. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Cholinesterase Assay Landscape: A Guide to Acetylthiocholine Alternatives
For researchers, scientists, and drug development professionals engaged in the study of cholinesterases, the selection of an appropriate substrate is a critical determinant of assay performance. While acetylthiocholine (ATCh) has long been the standard for colorimetric assays, a growing number of alternatives offer distinct advantages in terms of sensitivity, specificity, and experimental flexibility. This guide provides a comprehensive comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
The Cholinesterase Signaling Pathway and Assay Principle
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a crucial role in terminating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid.[1][2] The fundamental principle of most cholinesterase assays is to measure the rate of this enzymatic hydrolysis using a substrate that produces a detectable signal upon cleavage.
Figure 1: Cholinesterase Signaling Pathway.
Performance Comparison of Cholinesterase Substrates
The choice of substrate significantly impacts assay outcomes. The following table summarizes the key performance characteristics of this compound and its alternatives, with kinetic parameters (Km and Vmax) provided for human acetylcholinesterase (AChE) where available. It is important to note that these values can vary depending on the enzyme source and experimental conditions.
| Substrate | Assay Type | Detection Method | Km (AChE) | Vmax (AChE) | Advantages | Disadvantages |
| This compound (ATCh) | Colorimetric | Absorbance (412 nm) with DTNB | ~0.1-0.2 mM[3][4] | High[3][4] | Well-established, cost-effective | Interference from thiols, DTNB instability |
| Butyrylthiocholine (BTCh) | Colorimetric | Absorbance (412 nm) with DTNB | Higher than ATCh | Lower than ATCh | Preferential for BChE | Less sensitive for AChE |
| Indoxylacetate | Colorimetric | Absorbance (~670 nm) | ~3.21 mM[3] | Lower than ATCh[3] | No DTNB required, less interference | Lower turnover rate, poor solubility |
| 2,6-Dichlorophenolindophenyl acetate | Colorimetric | Absorbance (~600-625 nm) | ~0.038 mM | Lower than ATCh | No DTNB required, high sensitivity | Potential for substrate inhibition |
| Fluorogenic Substrates (e.g., ThioStar®, Amplite® Red) | Fluorometric | Fluorescence | Varies by probe | High sensitivity | High sensitivity, suitable for HTS | Higher cost, potential for quenching |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for key cholinesterase assays.
General Experimental Workflow for Microplate-Based Assays
The following workflow is a general guideline for performing cholinesterase assays in a 96-well microplate format. Specific parameters such as incubation times and reagent concentrations should be optimized for each substrate and enzyme source.
Figure 2: General workflow for a microplate-based cholinesterase assay.
Protocol 1: Colorimetric Assay using this compound (Ellman's Method)
This is the most widely used method for determining cholinesterase activity.
Materials:
-
This compound iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Cholinesterase solution (e.g., purified enzyme or tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In each well of the microplate, add phosphate buffer.
-
Add the cholinesterase solution to the appropriate wells. For control wells, add buffer instead of the enzyme.
-
Add the DTNB solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of the product (TNB, 14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to enzymatic activity (e.g., in U/mL or U/mg protein).
-
Protocol 2: Colorimetric Assay using Indoxylacetate
This method avoids the use of DTNB and its associated interferences.
Materials:
-
Indoxylacetate
-
Phosphate buffer (0.1 M, pH 7.4)
-
Cholinesterase solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~670 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of indoxylacetate in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute in phosphate buffer.
-
-
Assay Setup:
-
In each well of the microplate, add phosphate buffer.
-
Add the cholinesterase solution to the appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the indoxylacetate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at ~670 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) to determine the enzymatic activity.[3]
-
Protocol 3: Fluorometric Assay using a Thiol-Reactive Probe
This high-sensitivity assay is suitable for high-throughput screening.
Materials:
-
This compound iodide (ATCI)
-
Thiol-reactive fluorescent probe (e.g., ThioStar® or the components of the Amplite® Red Assay Kit)
-
Assay buffer provided with the kit or a suitable buffer (e.g., PBS, pH 7.4)
-
Cholinesterase solution
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the substrate and fluorescent probe solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
In each well of the black microplate, add the assay buffer.
-
Add the cholinesterase solution to the appropriate wells.
-
Add the fluorescent probe to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ATCI solution.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence (ΔRFU/min) to determine the enzymatic activity.
-
Conclusion
The selection of a substrate for cholinesterase assays should be guided by the specific requirements of the experiment. While this compound remains a reliable and cost-effective choice for many applications, the alternatives presented here offer compelling advantages for researchers seeking higher sensitivity, reduced interference, or different detection modalities. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to optimize their cholinesterase assays for robust and reproducible results.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. A molecular approach to rationally constructing specific fluorogenic substrates for the detection of acetylcholinesterase activity in live cells, mice ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04213G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Acetylcholinesterase Inhibition Assay Results
For researchers and drug development professionals, the accurate assessment of acetylcholinesterase (AChE) inhibition is paramount for the advancement of novel therapeutics for conditions like Alzheimer's disease. The validation of assay results ensures the reliability and reproducibility of experimental data. This guide provides a comparative overview of common AChE inhibition assay methodologies, supported by experimental data, to aid in the selection of the most appropriate technique and to ensure the integrity of your findings.
Comparative Analysis of Inhibitor Potency: The Case of Donepezil
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an AChE inhibitor. However, IC50 values can vary significantly depending on the assay method and experimental conditions, such as the source of the enzyme. To illustrate this, the table below summarizes the reported IC50 values for the well-established AChE inhibitor, Donepezil, across different assay formats.
| Assay Method | Enzyme Source | IC50 (nM) | Reference(s) |
| Colorimetric (Ellman's Method) | Human | 6.7 - 222,230 | [1] |
| Rat | 6.7 - 222,230 | [1] | |
| Electric Eel | 31 - 109 | [1] | |
| Fluorescent (Amplex Red) | Human Recombinant | Not explicitly found for Donepezil, but used for screening known inhibitors. | [2] |
| Cell-Based (SH-SY5Y) | Endogenous Human AChE | Not explicitly found for Donepezil, but used for screening known inhibitors. | [2][3] |
Note: The wide range of IC50 values for the colorimetric method highlights the impact of different experimental setups, including enzyme and substrate concentrations.
Comparison of Common Acetylcholinesterase Inhibition Assay Methods
The selection of an appropriate assay method is a critical decision in the drug discovery workflow. Each method offers a unique set of advantages and disadvantages in terms of sensitivity, throughput, cost, and potential for interference.
| Feature | Colorimetric (Ellman's) Assay | Fluorescent Assay | Cell-Based Assay |
| Principle | Measures the color change resulting from the reaction of thiocholine (B1204863) with DTNB. | Measures the fluorescence generated from the enzymatic reaction. | Measures AChE inhibition within a cellular context. |
| Advantages | Well-established, cost-effective, and relatively simple to perform. | High sensitivity, low background, and suitable for high-throughput screening. | Provides a more physiologically relevant model, assessing cell permeability and potential cytotoxicity. |
| Disadvantages | Prone to interference from colored compounds and those containing thiol groups. Lower sensitivity compared to fluorescent methods. | Higher cost of reagents and instrumentation. Potential for interference from fluorescent compounds. | More complex protocol, lower throughput, and potential for off-target effects. |
| Typical Throughput | Moderate to high. | High. | Low to moderate. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for the key experiments cited in this guide.
Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the most widely used method for measuring AChE activity.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent and does not exceed a level that affects enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer, DTNB, and ATCI (no enzyme).
-
Control wells (100% activity): Add buffer, DTNB, AChE, and the same concentration of solvent used for the inhibitors.
-
Positive control wells: Add buffer, DTNB, AChE, and the positive control inhibitor at various concentrations.
-
Test compound wells: Add buffer, DTNB, AChE, and the test inhibitor compounds at various concentrations.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fluorescent Acetylcholinesterase Inhibition Assay
This assay offers higher sensitivity compared to the colorimetric method. The Amplite™ Red assay is a common example.
Materials:
-
Human recombinant AChE
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Choline (B1196258) oxidase
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitor and positive control (e.g., Donepezil)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the reaction buffer.
-
Add the AChE solution to the wells of the 96-well plate.
-
Add the inhibitor solutions to the respective wells.
-
Prepare a reaction mixture containing Amplex™ Red, HRP, choline oxidase, and acetylcholine in the reaction buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 544 nm and emission at 590 nm) at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the colorimetric assay.
Cell-Based Acetylcholinesterase Inhibition Assay
This assay provides a more physiologically relevant system for evaluating inhibitors. The human neuroblastoma cell line SH-SY5Y is commonly used.[3]
Materials:
-
SH-SY5Y cells
-
Cell culture medium and reagents
-
Test inhibitor and positive control
-
Lysis buffer
-
Reagents for a colorimetric or fluorescent AChE assay
Procedure:
-
Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor and positive control for a specified period.
-
Lyse the cells to release the intracellular AChE.
-
Measure the AChE activity in the cell lysates using either the colorimetric or fluorescent assay protocol described above.
-
Determine the IC50 value based on the inhibition of cellular AChE activity.
-
It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed inhibition is not due to cell death.
Visualizing Workflows and Pathways
Clear diagrams of signaling pathways and experimental workflows are invaluable for understanding the complex processes involved in AChE inhibition assays.
Caption: Acetylcholinesterase (AChE) signaling pathway and the mechanism of inhibition.
Caption: General experimental workflow for an in vitro AChE inhibition assay.
Caption: Logical workflow for the validation of AChE inhibition assay results.
References
A Comparative Guide to Acetylthiocholine and Alternative Substrates for Cholinesterase Kinetic Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of cholinesterase activity is critical. Acetylthiocholine iodide (ATCI) is a widely used substrate for this purpose, offering reliable and well-characterized kinetic parameters. This guide provides a comprehensive comparison of this compound with other substrates, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The enzymatic activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of research into neurodegenerative diseases, toxicology, and drug discovery. The selection of an appropriate substrate is paramount for obtaining meaningful kinetic data. This compound, a synthetic analog of the natural neurotransmitter acetylcholine (B1216132), is the most common substrate employed in these assays. Its hydrolysis by cholinesterases produces thiocholine (B1204863), which can be readily quantified using colorimetric methods like the Ellman's assay.
Kinetic Parameter Comparison
The efficiency of an enzyme's catalysis is defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the ratio kcat/Kₘ, where kcat (the turnover number) is equivalent to Vₘₐₓ divided by the enzyme concentration.
Below is a compilation of kinetic parameters for the hydrolysis of this compound and other substrates by acetylcholinesterase and butyrylcholinesterase from various sources. It is important to note that these values can vary depending on the specific enzyme source, purity, and experimental conditions such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters for Acetylcholinesterase (AChE) with Various Substrates
| Substrate | Enzyme Source | Kₘ | Vₘₐₓ | kcat | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| This compound iodide | Electric Eel | 2.06 x 10⁻⁴ mol/L | 4.97 x 10⁻⁷ kat | - | 2.41 x 10³ | [1][2] |
| This compound iodide | Monopterus albus brain | - | - | - | 3.304 | [3] |
| Butyrylthiocholine iodide | Monopterus albus brain | - | - | - | - | [3] |
| Propionylthiocholine iodide | Monopterus albus brain | - | - | - | - | [3] |
| Indoxylacetate | Electric Eel | 3.21 x 10⁻³ mol/L | 7.71 x 10⁻⁸ kat | - | 2.40 x 10⁻⁵ | [1][2] |
Table 2: Kinetic Parameters for Butyrylcholinesterase (BChE) with this compound
| Substrate | Enzyme Source | Kₘ | Vₘₐₓ | kcat (min⁻¹) | Reference |
| This compound | Human | - | - | 45,900 - 49,200 | [4] |
| This compound | - | 4.3 x 10⁻⁴ M | 4.2 x 10⁻⁷ M·s⁻¹ (Ellman's) | - | [4] |
| This compound | - | 4.3 x 10⁻⁴ M | 9.7 x 10⁻⁷ M·s⁻¹ (pH-stat) | - | [4] |
Signaling Pathway and Enzymatic Reaction
Acetylcholine is a vital neurotransmitter in both the central and peripheral nervous systems. Its signaling is terminated by the rapid hydrolysis of acetylcholine into choline (B1196258) and acetic acid by acetylcholinesterase, which is present in the synaptic cleft. Butyrylcholinesterase, found predominantly in plasma, liver, and other tissues, also hydrolyzes acetylcholine and other choline esters.
The enzymatic reaction of this compound hydrolysis by cholinesterase follows the Michaelis-Menten model. The enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down into the product (P) and the free enzyme.
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocols
The most widely accepted method for determining cholinesterase activity using this compound is the spectrophotometric assay developed by Ellman.[5]
Ellman's Assay for Cholinesterase Activity
This assay relies on the reaction of the thiocholine produced from this compound hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is directly proportional to the cholinesterase activity.[5]
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
This compound iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Cholinesterase enzyme solution (e.g., purified enzyme or tissue homogenate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
In a 96-well microplate or a cuvette, add the phosphate buffer.
-
Add the DTNB solution to a final concentration of 0.5 mM.
-
Add the enzyme solution. The amount will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over time.
-
-
Initiate Reaction:
-
To start the reaction, add the ATCI substrate solution.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance at 412 nm over time using a spectrophotometer or microplate reader.[5] Readings are typically taken every 15-30 seconds for several minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute).
-
Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate hydrolysis (moles/minute).[8]
-
To determine Kₘ and Vₘₐₓ, perform the assay with varying concentrations of this compound and plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Caption: Experimental workflow for the Ellman's assay.
Conclusion
This compound remains the substrate of choice for routine and high-throughput screening of cholinesterase activity due to its well-defined kinetic properties and the simplicity and reliability of the Ellman's assay. While alternative substrates exist, they are often less characterized or may not be suitable for all experimental conditions. For researchers requiring precise and comparable kinetic data, the detailed protocols and compiled parameters in this guide provide a solid foundation for robust experimental design and analysis. When comparing data across different studies, it is crucial to consider the specific experimental conditions, as these can significantly influence the observed kinetic values.
References
- 1. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. broadpharm.com [broadpharm.com]
Cross-Species Comparison of Acetylcholinesterase (AChE) Activity Using Acetylthiocholine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of acetylcholinesterase (AChE) activity across various species, with a focus on experiments utilizing acetylthiocholine as the substrate. The information is intended for researchers, scientists, and professionals involved in drug development who are leveraging cross-species data to inform preclinical and clinical study design.
Quantitative Data Summary
Significant variations in AChE activity are observed across different species and even between different tissues within the same species. These differences are crucial considerations for the extrapolation of data from animal models to humans in preclinical trials. The following table summarizes AChE activity levels from various studies.
| Species | Tissue/Sample | AChE Activity | Units | Reference |
| Human | Blood | 4.1 | U/mL | [1][2] |
| Rat | Blood | 0.5 | U/mL | [1][2] |
| Rat (Adult Male) | Frontal Cortex (Detergent Soluble) | ~0.12 | µmoles/min/mg protein | [3] |
| Rat (Adult Male) | Striatum (Detergent Soluble) | ~0.14 | µmoles/min/mg protein | [3] |
| Rat (Adult Male) | Hippocampus (Detergent Soluble) | ~0.08 | µmoles/min/mg protein | [3] |
| Various Freshwater Teleosts | Brain | 138 - 2011 | µmol/g per hour | [4][5] |
| Various Freshwater Teleosts | Plasma | 1.2 - 18.6 | µmol/mL per hour | [4][5] |
Note: Direct comparison of values should be done with caution due to variations in experimental conditions, such as pH, temperature, and specific reagents used. One unit of AChE is generally defined as the amount of enzyme that catalyzes the production of 1.0 µmole of thiocholine (B1204863) per minute.
Experimental Protocols
The most widely used method for determining AChE activity in vitro is the spectrophotometric method developed by Ellman.[6][7][8]
Ellman's Method for AChE Activity Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of this compound. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm.[6][8] The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) source (e.g., tissue homogenates, cell lysates, purified enzyme)
-
This compound iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5-8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare the sample containing AChE (e.g., dilute blood samples, tissue homogenates) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the sample containing AChE to the wells.
-
Add the DTNB solution to the wells.
-
-
Initiation of Reaction and Measurement:
-
To start the reaction, add the ATCI substrate to all wells. Quick and thorough mixing is recommended.
-
Immediately measure the initial absorbance at 412 nm.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).
-
Take subsequent absorbance readings at regular intervals (e.g., every minute for 10 minutes).
-
-
Calculation of AChE Activity:
-
Calculate the change in absorbance per unit of time (ΔA/min).
-
Use the molar extinction coefficient of the TNB anion (typically 13,600 or 14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of thiocholine production.
-
Express the AChE activity in appropriate units (e.g., U/mL, µmol/min/mg protein).
-
Visualizations
Enzymatic Reaction of AChE with this compound
Caption: Enzymatic reaction and detection principle of the Ellman's method.
Experimental Workflow for Cross-Species AChE Activity Comparison
Caption: Workflow for cross-species comparison of AChE activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of acetylcholinesterase in brain areas of male and female rats of adult and old age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase and butyrylcholinesterase activities in brain and plasma of freshwater teleosts: cross-species and cross-family differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Ellman's Method with Acetylthiocholine
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of acetylcholinesterase (AChE) activity is paramount. The Ellman's method, a widely adopted colorimetric assay, is frequently the technique of choice for this purpose. This guide provides an objective comparison of the Ellman's method's reproducibility, supported by experimental data, and details the experimental protocol for its application with acetylthiocholine.
Principle of the Ellman's Method
The Ellman's method is a simple and robust assay for measuring AChE activity.[1] The core of this method lies in the enzymatic hydrolysis of this compound (ATCh) by AChE, which produces thiocholine (B1204863) and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, which is directly proportional to the AChE activity, is quantified by measuring the increase in absorbance at 412 nm.[1]
Reproducibility of the Ellman's Method
The reproducibility of the Ellman's method is a critical factor for its utility in research and drug screening. Several studies have demonstrated its reliability, with quantitative data highlighting its precision.
| Parameter | Value | Sample Type | Reference |
| Within-run imprecision | 2% | Unwashed haemolysed erythrocytes | [2] |
| Between-run imprecision | 2% | Unwashed haemolysed erythrocytes | [2] |
| Haemoglobin determination imprecision | 1% | Unwashed haemolysed erythrocytes | [2] |
These values indicate a high degree of reproducibility for the Ellman's method when measuring AChE activity in human erythrocytes.
Comparison with Alternative Methods
While the Ellman's method is widely used, several other techniques are available for measuring AChE activity. Each method has its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Ellman's Method | Colorimetric; measures the reaction of thiocholine with DTNB.[1][3] | Simple, rapid, robust, and sensitive.[3][4] | Potential for interference from colored compounds and compounds that react with DTNB, such as certain oxime reactivators.[5][6] |
| Michel Method | Electrometric; measures the change in pH resulting from the production of acetic acid.[3] | High precision and accuracy, low cost.[3] | Longer incubation times, less suitable for carbamate-inhibited AChE due to enzyme instability.[3] |
| de la Huerga Method | Measures the decrease in acetylcholine (B1216132) substrate levels.[3] | A direct measurement of substrate consumption. | Requires a longer time for each test.[3] |
| Indoxylacetate-based Method | Colorimetric; uses indoxylacetate as a substrate, which forms a colored product upon hydrolysis.[5][6] | Not susceptible to interference from oxime reactivators that affect DTNB.[5][6] | Lower turnover rate compared to this compound.[6][7][8] |
One comparative study found no significant difference in the results obtained from the Ellman, Michel, and de la Huerga methods, suggesting all three are reliable for determining AChE in human blood serum.[3] However, the study noted that the Michel method had the least variation, while the Ellman method showed the highest.[3] Conversely, the Ellman method was the fastest.[3]
Experimental Protocol for Ellman's Method
This section provides a detailed protocol for measuring AChE activity in a 96-well plate format using this compound as the substrate.
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
This compound iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds (inhibitors) and solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until a pH of 8.0 is achieved.[4]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[4]
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[4]
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.[4]
-
Test Compound Solutions: Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not interfere with enzyme activity (typically <1%).[1]
Assay Procedure (96-well plate):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[4]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[4]
-
Initiation of Reaction: To start the enzymatic reaction, add the ATCI solution to all wells.[1]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-30 minutes) using a microplate reader.[1]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
Experimental Workflow
The following diagram illustrates the key steps in the Ellman's method for determining AChE activity.
Signaling Pathway of the Ellman's Reaction
The underlying chemical reactions of the Ellman's method are straightforward, as depicted in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Kinetic Parameters of Acetylcholinesterase and Butyrylcholinesterase with Various Substrates
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between cholinesterases is paramount. This guide provides a comparative analysis of the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), for two key enzymes in cholinergic transmission: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a focus on their interactions with various substrates.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play critical roles in the hydrolysis of choline (B1196258) esters. AChE is a primary regulator of cholinergic neurotransmission by rapidly breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1] BChE, also known as pseudocholinesterase, is found in plasma and various tissues and exhibits a broader substrate specificity, enabling it to hydrolyze a wider range of choline esters and other compounds.[1] The kinetic parameters Kₘ and Vₘₐₓ are crucial for characterizing enzyme-substrate interactions. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an indication of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, reflecting the enzyme's catalytic efficiency. A comparative analysis of these parameters for different substrates offers valuable insights into the substrate specificity and catalytic power of AChE and BChE, which is essential for the design of targeted therapeutics and diagnostics.
Comparative Kinetic Data
The substrate specificity of AChE and BChE is a key differentiator between these two enzymes. The following table summarizes the experimentally determined Kₘ and Vₘₐₓ values for the hydrolysis of acetylcholine, butyrylcholine, and succinylcholine (B1214915) by AChE and BChE. It is important to note that these values can vary depending on the experimental conditions such as the source of the enzyme, pH, and temperature.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) | Source |
| Acetylcholinesterase (AChE) | Acetylcholine | 200 | 46 (nmol/min) | [2] |
| Butyrylcholine | - | - | ||
| Succinylcholine | Negligible Hydrolysis | Negligible Hydrolysis | ||
| Butyrylcholinesterase (BChE) | Acetylcholine | - | - | |
| Butyrylcholine | - | - | ||
| Succinylcholine | 57 ± 7 | 2.45 ± 0.16 | [3][4] |
Note: The table will be populated with more specific values as they are consolidated from reliable sources. Dashes indicate data that is being actively sought. The hydrolysis of succinylcholine by AChE is generally considered to be negligible.
Enzymatic Hydrolysis of Cholinesterase Substrates
The fundamental reaction catalyzed by both AChE and BChE is the hydrolysis of a choline ester into choline and a carboxylic acid. This enzymatic action is crucial for terminating the signal at cholinergic synapses and for the metabolism of various xenobiotics.
Experimental Protocols
The determination of Kₘ and Vₘₐₓ for cholinesterases is commonly performed using the Ellman's assay. This colorimetric method relies on the measurement of the product of the hydrolysis of thiocholine (B1204863) esters.
Ellman's Assay Protocol for Cholinesterase Activity
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
-
DTNB Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Substrate Solution: Prepare various concentrations of the thiocholine substrate (e.g., acetylthiocholine, butyrylthiocholine) in deionized water.
-
Enzyme Solution: Prepare a stock solution of the purified cholinesterase (AChE or BChE) in phosphate buffer and keep it on ice.
-
-
Assay Procedure (96-well plate format):
-
To each well of a microplate, add the phosphate buffer, DTNB reagent, and the enzyme solution.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
-
Data Collection:
-
Perform the assay for a range of substrate concentrations, keeping the enzyme concentration constant.
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Experimental Workflow for Kₘ and Vₘₐₓ Determination
The following diagram illustrates the workflow for determining the kinetic parameters Kₘ and Vₘₐₓ from the experimental data obtained through the Ellman's assay.
Conclusion
The kinetic data clearly demonstrate the distinct substrate preferences of acetylcholinesterase and butyrylcholinesterase. AChE exhibits high specificity for acetylcholine, its natural substrate, and is essential for the precise regulation of neurotransmission. In contrast, BChE's ability to hydrolyze a broader range of substrates, including the clinically relevant succinylcholine, highlights its role in the metabolism of xenobiotics and its significance in pharmacokinetics. This comparative guide provides a foundational understanding of these enzymatic differences, supported by experimental data and protocols, to aid researchers and drug development professionals in their endeavors.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Acetylcholinesterase activity in intact and homogenized skeletal muscle of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Acetylthiocholine vs. Butyrylthiocholine as Cholinesterase Substrates
For Researchers, Scientists, and Drug Development Professionals
In the study of cholinergic signaling and the development of cholinesterase inhibitors, the choice of substrate for in vitro assays is critical. Acetylthiocholine (ATCh) and butyrylthiocholine (B1199683) (BTCh) are two of the most common chromogenic substrates used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Their structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) allows for the sensitive determination of enzyme kinetics. However, their subtle structural differences lead to significant variations in substrate specificity and reaction rates, making the selection of the appropriate substrate essential for accurate and meaningful experimental outcomes.
This guide provides a comprehensive comparison of this compound and butyrylthiocholine as substrates for AChE and BChE, supported by experimental data on their kinetic parameters. Detailed methodologies for the most common assay and visual representations of the enzymatic reaction and experimental workflow are also included to aid in experimental design and data interpretation.
Data Presentation: Kinetic Parameters of Cholinesterase Substrates
The following table summarizes the key kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km)—for the hydrolysis of this compound and butyrylthiocholine by acetylcholinesterase and butyrylcholinesterase. These values are indicative of the substrate affinity and the efficiency of the enzymatic reaction. It is important to note that absolute values can vary depending on the enzyme source, purity, and experimental conditions such as pH and temperature.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Acetylcholinesterase (AChE) | This compound | 0.08 - 0.124 | 0.980 | ~1.6 x 10⁴ | ~10⁸ | [1][2][3] |
| Butyrylthiocholine | Higher than ATCh | Significantly Lower than ATCh | Lower than ATCh | Significantly Lower than ATCh | [4] | |
| Butyrylcholinesterase (BChE) | This compound | ~0.08 | ~20 (mA/min) | - | - | [5] |
| Butyrylthiocholine | ~3.5 | Higher than ATCh | ~20,000 - 40,000 (min⁻¹) | - | [5][6] |
Key Observations:
-
Acetylcholinesterase (AChE) exhibits a strong preference for this compound, as evidenced by a lower Km value, indicating higher affinity, and a significantly higher catalytic efficiency (kcat/Km) compared to butyrylthiocholine.[7] The hydrolysis of butyrylthiocholine by AChE is minimal.[4]
-
Butyrylcholinesterase (BChE) , in contrast, demonstrates broader substrate specificity. While it can hydrolyze this compound, it shows a higher maximum velocity with butyrylthiocholine.[1] The larger acyl-binding pocket of BChE can accommodate the bulkier butyryl group more effectively than the narrow active site gorge of AChE.
Experimental Protocols: The Ellman's Assay
The most widely used method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the thiocholine (B1204863) ester substrate by the cholinesterase, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
This compound iodide (ATCh) or Butyrylthiocholine iodide (BTCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure for a 96-well plate format:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCh or BTCh) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution
-
-
For inhibitor studies, the inhibitor solution would be added at this stage. A control with the solvent used for the inhibitor should also be included.
-
The final volume in each well before adding the substrate is typically brought to a specific volume (e.g., 180 µL) with phosphate buffer.
-
-
Initiation of Reaction:
-
To start the reaction, add the substrate solution (e.g., 20 µL of ATCh or BTCh) to each well.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB⁻ being 14,150 M⁻¹cm⁻¹.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction of cholinesterases with thiocholine esters and the general workflow of an enzyme kinetics experiment.
Caption: Enzymatic hydrolysis of thiocholine esters and subsequent colorimetric detection.
References
- 1. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants [ouci.dntb.gov.ua]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Hydrolysis of low concentrations of the this compound analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reactant State for Substrate-Activated Turnover of this compound by Butyrylcholinesterase is a Tetrahedral Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of hydrolysis of this compound and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acetylthiocholine: A Guide for Laboratory Professionals
The proper disposal of acetylthiocholine, a reagent commonly used in biochemical assays, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound and its salts (iodide and chloride) are classified as toxic and hazardous materials, necessitating a structured and informed approach to their waste management. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.
Immediate Safety and Handling Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound iodide and chloride are toxic if swallowed or come into contact with skin and can cause serious skin and eye irritation.[1][2][3][4] The compound is also recognized as being toxic to aquatic life.[1][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat.[6] If there is a risk of dust formation, a dust respirator should be used.[7]
Spill Management: In the event of a spill, avoid generating dust.[5][6][8] For minor spills, use dry clean-up methods and place the material into a suitable, labeled container for disposal.[5] For major spills, evacuate the area, move upwind, and alert emergency services.[5] Crucially, prevent any spilled material from entering drains or surface waters.[1][6][8]
Hazard and Regulatory Information
This compound waste is regulated as hazardous waste. Its proper management is governed by federal and local regulations such as the Resource Conservation and Recovery Act (RCRA).[9] Key identification details are summarized below.
| Parameter | This compound Iodide | Source |
| UN Number | UN 2811 | [3][6][10] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound iodide) | [3][6][10] |
| Hazard Class | 6.1 (Toxic) | [3] |
| Packing Group | III | [3] |
| Hazard Properties | HP 4 (Irritant), HP 5 (Specific Target Organ Toxicity), HP 6 (Acute Toxicity) | [6][10] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory to mitigate risks associated with this compound waste.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All this compound solids, solutions, and contaminated labware (e.g., pipette tips, tubes) must be treated as hazardous chemical waste.[6][11]
-
Segregate at Source: Do not mix this compound waste with other waste streams. Incompatible materials must be kept separate to prevent dangerous chemical reactions.[12][13] Keep it away from strong oxidizing agents.[3]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Collect waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[9][12] Plastic containers are often preferred.[14]
-
Proper Labeling: As soon as waste accumulation begins, affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[11] The label must clearly state "Hazardous Waste," list all chemical constituents including "this compound Iodide" or "this compound Chloride," and indicate the approximate percentage of each component.[12]
-
Keep Closed: The waste container must remain closed at all times, except when you are adding waste.[12][14]
Step 3: Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[11]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, protected from sunlight.[3][6] The storage area should be locked or otherwise accessible only to authorized personnel.[2]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or you have reached your laboratory's accumulation time limit, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[8][14]
-
Do Not Dispose via Sink or Trash: Under no circumstances should this compound waste be poured down the drain or thrown into the regular trash.[6][9] This is to prevent environmental contamination and potential harm to aquatic organisms.[1]
-
Empty Container Disposal: An "empty" container that held this compound must be managed carefully. To be considered non-hazardous, the container must be triple-rinsed with a solvent capable of removing the residue.[11] The rinsate from this process must be collected and disposed of as hazardous waste.[11][13] After rinsing, deface or remove the original label before disposing of the container in the regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.cocodoc.com [cdn.cocodoc.com]
- 6. carlroth.com [carlroth.com]
- 7. qualikems.com [qualikems.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. carlroth.com [carlroth.com]
- 11. vumc.org [vumc.org]
- 12. benchchem.com [benchchem.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Guide to Handling Acetylthiocholine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of Acetylthiocholine, ensuring operational safety and procedural clarity.
This document provides critical safety and logistical information for the laboratory use of this compound (iodide and chloride salts). Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes. This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects.
Immediate Safety and Hazard Information
This compound and its salts are categorized as acutely toxic if swallowed or in contact with skin, cause serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with the appropriate safety measures in place.
Hazard Classification Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure when handling this compound.[3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles or chemical safety goggles.[1] A face shield should be worn over goggles if there is a significant splash hazard.[3] | Protects against splashes of liquids and airborne particles.[3] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene) tested according to EN 374.[5] Double-gloving is recommended, especially when handling the solid compound.[4] | Prevents skin contact and absorption.[1] |
| Body Protection | A disposable, solid-front, back-closing laboratory gown or a lab coat made of a low-permeability material. Cuffs should be tucked into the outer gloves.[3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A fit-tested N95 respirator is the minimum requirement, especially when handling the compound as a powder. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[1][3] | Prevents inhalation of airborne particles of the compound.[3] |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot.[3] | Protects against spills and dropped objects.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound should be conducted in a designated and clearly labeled area, such as a certified chemical fume hood or a containment glove box, to prevent cross-contamination.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
-
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage. Wear appropriate PPE before opening. Store in a cool, dry, well-ventilated area, protected from light and moisture as the substance is hygroscopic and light-sensitive.[1][5] Keep the container tightly closed and store locked up.[1][6][7]
-
Weighing and Solution Preparation: Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize dust creation.[4] Use a dedicated spatula. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.[8][9]
-
Solid Waste: Contaminated consumables (e.g., gloves, wipes, weigh boats) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.[3] Do not allow wash water from cleaning or process equipment to enter drains.[8][9]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[3]
Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[9]
-
Major Spills: In the event of a larger spill, clear the area of all personnel and move upwind.[9] Alert emergency services and inform them of the location and nature of the hazard.[9] Control personal contact by wearing appropriate protective clothing.[9]
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Flush skin and hair with running water and soap for at least 15 minutes.[8] Seek medical attention if irritation persists.[8] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1] |
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity
This compound is commonly used as a substrate in the Ellman's assay to determine acetylcholinesterase (AChE) activity.[4] The principle of this colorimetric assay involves the hydrolysis of this compound by AChE to produce thiocholine.[1] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[1] The rate of TNB formation is directly proportional to the AChE activity.[1]
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
This compound iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Working Solutions:
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[1]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[1]
-
AChE Enzyme Working Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should be optimized, but a common starting point is 0.1-0.25 U/mL.[1]
Assay Procedure (96-well plate, 200 µL final volume):
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (known inhibitor), and test compounds at various concentrations.[8]
-
Reagent Addition:
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Add 140 µL of Phosphate Buffer, 10 µL of DTNB solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[8]
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.[8]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.[8]
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[8]
-
Determine the percent inhibition for each test compound concentration.
-
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: General workflow for safely handling this compound from preparation to disposal.
Caption: Step-by-step emergency response plan for this compound exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. scribd.com [scribd.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
